(RS)-PPG
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10NO5P |
|---|---|
Molecular Weight |
231.14 g/mol |
IUPAC Name |
2-amino-2-(4-phosphonophenyl)acetic acid |
InChI |
InChI=1S/C8H10NO5P/c9-7(8(10)11)5-1-3-6(4-2-5)15(12,13)14/h1-4,7H,9H2,(H,10,11)(H2,12,13,14) |
InChI Key |
JRQRKFDFHAPMGQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(RS)-PPG: A Technical Guide to its Function as a Selective Group III Metabotropic Glutamate Receptor Agonist
This technical guide provides an in-depth overview of (RS)-4-phosphonophenylglycine ((RS)-PPG), a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs). The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its quantitative data, the signaling pathways it modulates, and the experimental protocols for its characterization.
Quantitative Data Presentation
This compound exhibits selective agonist activity at human group III mGluR subtypes, with varying potencies. The half-maximal effective concentrations (EC50) for this compound at hmGluR4a, hmGluR6, hmGluR7b, and hmGluR8a have been determined through the inhibition of forskolin-stimulated cAMP accumulation in Chinese Hamster Ovary (CHO) cells.
| Receptor Subtype | EC50 (μM) |
| hmGluR4a | 5.2 |
| hmGluR6 | 4.7 |
| hmGluR7b | 185 |
| hmGluR8a | 0.2 |
Signaling Pathways of Group III mGluRs
Group III metabotropic glutamate receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability. The canonical signaling pathway for these receptors involves coupling to the Gi/o family of G-proteins. Upon activation by an agonist such as this compound, the Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA) and downstream signaling cascades.
Experimental Workflow for Characterization of this compound
The characterization of a selective group III mGluR agonist like this compound typically follows a structured workflow. This process begins with the establishment of stable cell lines expressing the target receptor subtypes, followed by binding assays to determine affinity, and culminating in functional assays to assess potency and efficacy.
Experimental Protocols
Stable Cell Line Generation
Objective: To generate a cell line that constitutively expresses a specific group III mGluR subtype for use in binding and functional assays.
Materials:
-
Host cell line (e.g., CHO-K1 or HEK293)
-
Expression vector containing the cDNA for the desired human mGluR subtype (e.g., hmGluR4a or hmGluR8a) and a selection marker (e.g., neomycin resistance gene).
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Complete growth medium (e.g., Ham's F-12K for CHO-K1, DMEM for HEK293) supplemented with 10% Fetal Bovine Serum (FBS).
-
Selection antibiotic (e.g., G418)
-
Cloning cylinders or limiting dilution supplies.
Protocol:
-
Cell Culture: Culture the host cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
One day prior to transfection, seed the cells in a 6-well plate to achieve 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's protocol. For example, for one well, dilute the plasmid DNA and the transfection reagent in serum-free medium, then combine and incubate for 15-20 minutes at room temperature.
-
Add the complex dropwise to the cells.
-
-
Selection:
-
48 hours post-transfection, passage the cells into a larger flask and add the selection antibiotic to the culture medium (the optimal concentration of the antibiotic should be predetermined by generating a kill curve).
-
Replace the medium with fresh selection medium every 3-4 days.
-
-
Isolation of Stable Clones:
-
After 2-3 weeks of selection, individual resistant colonies will become visible.
-
Isolate individual colonies using cloning cylinders or by performing limiting dilution in 96-well plates.
-
-
Expansion and Characterization:
-
Expand the isolated clones.
-
Confirm the expression of the target mGluR subtype via Western blot or qPCR.
-
Functionally validate the clones by performing a preliminary agonist-induced response assay.
-
-
Cell Banking: Cryopreserve the validated stable cell lines for future use.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific group III mGluR subtype.
Materials:
-
Membranes prepared from the stable cell line expressing the target mGluR.
-
A suitable radioligand for group III mGluRs (e.g., [3H]L-AP4).
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of a non-radiolabeled group III mGluR agonist, e.g., 1 mM L-AP4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Reaction Setup: In a 96-well plate, set up the binding reactions in triplicate. Each reaction should contain:
-
Binding buffer
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
A range of concentrations of this compound.
-
Membrane preparation (protein concentration to be optimized).
-
For total binding wells, add buffer instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Stable cell line expressing the target mGluR in a 96-well plate.
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay buffer (e.g., HBSS).
-
cAMP detection kit (e.g., a commercial ELISA, HTRF, or GloSensor™ cAMP assay kit).
Protocol:
-
Cell Plating: Seed the stable cells in a 96-well plate and grow to near confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with the PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 10-15 minutes) at 37°C.
-
Agonist and Forskolin Addition:
-
Add varying concentrations of this compound to the wells.
-
Immediately add a fixed concentration of forskolin (e.g., 1-10 µM, the concentration should be optimized to produce a submaximal stimulation of cAMP production) to all wells except the basal control.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Normalize the data with the forskolin-only treated wells representing 100% and the basal (no forskolin, no agonist) wells representing 0%.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
[35S]GTPγS Binding Assay
Objective: To measure the activation of Gi/o proteins by this compound.
Materials:
-
Membranes from the stable cell line expressing the target mGluR.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
This compound
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of non-radiolabeled GTPγS).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Reaction Setup: In a 96-well plate, set up the reactions in triplicate. Each reaction should contain:
-
Assay buffer
-
A fixed concentration of GDP (e.g., 10 µM).
-
A range of concentrations of this compound.
-
Membrane preparation.
-
For basal binding wells, add buffer instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).
-
Initiation of Reaction: Initiate the binding reaction by adding a fixed concentration of [35S]GTPγS (e.g., 0.1 nM).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination, Washing, and Counting: Follow the same procedure as described for the radioligand binding assay (steps 3-5).
-
Data Analysis:
-
Calculate the specific [35S]GTPγS binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximal stimulation) values.
-
The Anticonvulsant Profile of (RS)-PPG In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vivo anticonvulsant effects of (RS)-4-phosphonophenylglycine ((RS)-PPG), a potent and selective agonist of group III metabotropic glutamate (B1630785) receptors (mGluRs) with a preference for the mGluR8 subtype. This document summarizes key quantitative data from preclinical studies, details the experimental protocols for the primary seizure models used to evaluate this compound, and visualizes the compound's mechanism of action and experimental workflows. The evidence presented herein highlights the potential of targeting group III mGluRs, specifically mGluR8, for the development of novel antiepileptic therapies.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs are available, a significant portion of patients remain refractory to current treatments, underscoring the need for novel therapeutic strategies. Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in seizure generation and propagation. Metabotropic glutamate receptors, which modulate neuronal excitability and synaptic transmission, have emerged as promising targets for anticonvulsant drug development.
This compound is a selective agonist for group III mGluRs (mGluR4, 6, 7, and 8), which are typically located presynaptically and act to inhibit neurotransmitter release.[1] By activating these receptors, this compound reduces excessive glutamate release, a key factor in seizure activity. This guide focuses on the in vivo evidence supporting the anticonvulsant effects of this compound.
Mechanism of Action: Group III Metabotropic Glutamate Receptor Signaling
Group III mGluRs are G-protein coupled receptors that, upon activation by an agonist such as this compound, initiate an intracellular signaling cascade. This pathway primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The reduction in cAMP modulates the activity of downstream effectors, ultimately resulting in the inhibition of voltage-gated calcium channels and a decrease in the release of glutamate from the presynaptic terminal. This reduction in excitatory neurotransmission is the key mechanism underlying the anticonvulsant effects of this compound.
Figure 1: Signaling pathway of this compound via group III mGluRs.
In Vivo Anticonvulsant Activity of this compound
The anticonvulsant properties of this compound have been demonstrated in well-established preclinical models of epilepsy. These models are designed to mimic different aspects of human seizure disorders.
Data Presentation
The following table summarizes the quantitative data on the anticonvulsant efficacy of this compound in various in vivo models.
| Seizure Model | Animal Strain | Route of Administration | Parameter | Value | Confidence Interval |
| Audiogenic Seizures (Tonic) | DBA/2 Mice | Intracerebroventricular (i.c.v.) | ED₅₀ | 0.14 nmol | 0.04 - 0.4 nmol |
| Audiogenic Seizures (Clonic) | DBA/2 Mice | Intracerebroventricular (i.c.v.) | ED₅₀ | 3.4 nmol | 2.1 - 5.6 nmol |
| Maximal Electroshock (MES) | Mice | Intracerebroventricular (i.c.v.) | ED₅₀ | Not Reported | Not Reported |
| Audiogenic Seizures | Genetically Epilepsy Prone Rats | Bilateral, into inferior colliculus | Effective Dose | 5-10 nmol | Not Applicable |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
The MES test is a widely used preclinical model for generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizures.
Experimental Workflow:
Figure 2: Workflow for the Maximal Electroshock (MES) test.
Protocol:
-
Animal Selection: Male CF-1 or C57BL/6 mice are typically used.
-
Drug Administration: this compound is administered via the intracerebroventricular (i.c.v.) route at various doses. A vehicle control group is also included.
-
Anesthesia and Electrode Placement: At the time of predicted peak effect of the drug, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the mice. Corneal electrodes are then placed on the eyes.
-
Electrical Stimulation: A maximal electroshock stimulus (typically 60 Hz alternating current, 50 mA for 0.2 seconds) is delivered.
-
Observation and Endpoint: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint, indicating protection.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the ED₅₀ is calculated using statistical methods such as probit analysis.
DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures and serve as a model for reflex epilepsy.
Experimental Workflow:
Figure 3: Workflow for the audiogenic seizure model in DBA/2 mice.
Protocol:
-
Animal Selection: DBA/2 mice, which show maximum susceptibility to audiogenic seizures between 21 and 28 days of age, are used.
-
Drug Administration: this compound is administered intracerebroventricularly at various doses, alongside a vehicle control group.
-
Acoustic Stimulation: After a predetermined time (e.g., 15 minutes), individual mice are placed in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., an electric bell or a speaker emitting a specific frequency at 100-120 dB) for a fixed duration (e.g., 60 seconds) or until a tonic seizure occurs.
-
Observation and Endpoint: The mice are observed for a characteristic seizure sequence: wild running, followed by clonic seizures, and then a tonic seizure, which can be lethal. The absence of clonic and tonic seizures is considered a protective effect.
-
Data Analysis: The dose at which 50% of the animals are protected from tonic and clonic seizures (ED₅₀) is calculated.[1]
Discussion and Future Directions
The in vivo data strongly support the anticonvulsant potential of this compound. Its efficacy in both the MES and audiogenic seizure models suggests a broad spectrum of activity against different seizure types. The mechanism of action, involving the modulation of glutamatergic neurotransmission through the activation of presynaptic group III mGluRs, represents a targeted approach to seizure control.
While this compound itself may be a valuable research tool, its properties as a systemically administered therapeutic may be limited. Future research should focus on the development of mGluR8-preferring agonists with improved pharmacokinetic profiles, including better blood-brain barrier penetration, to fully explore the therapeutic potential of this target in epilepsy. Further studies are also warranted to investigate the efficacy of such compounds in chronic models of epilepsy and to assess their long-term safety and tolerability.
Conclusion
This compound has demonstrated clear anticonvulsant effects in vivo, validating the targeting of group III metabotropic glutamate receptors as a viable strategy for the development of novel antiepileptic drugs. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance new therapies for epilepsy.
References
The Pharmacological Profile of (RS)-4-Phosphonophenylglycine ((RS)-PPG): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-4-Phosphonophenylglycine ((RS)-PPG) is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs).[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and in vivo pharmacology. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting group III mGluRs.
Introduction
Metabotropic glutamate receptors are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are typically located presynaptically and are negatively coupled to adenylyl cyclase through Gαi/o proteins. Their activation leads to an inhibition of neurotransmitter release, making them attractive therapeutic targets for neurological and psychiatric disorders characterized by excessive glutamate transmission. This compound has emerged as a key pharmacological tool for studying the physiological and pathological roles of these receptors.
Receptor Binding and Functional Activity
This compound demonstrates high potency and selectivity for human group III mGluRs. It shows negligible activity at group I and II mGluRs, as well as at ionotropic glutamate receptors such as NMDA, AMPA, and kainate receptors.[1]
Quantitative Data
The functional potency of this compound at various human mGluR subtypes is summarized in the table below.
| Receptor Subtype | EC50 (µM) |
| hmGluR4a | 5.2 ± 0.7 |
| hmGluR6 | 4.7 ± 0.9 |
| hmGluR7b | 185 ± 42 |
| hmGluR8a | 0.2 ± 0.1 |
| Data from Gasparini et al., 1999.[1] |
Experimental Protocols
2.2.1. Radioligand Binding Assay (General Protocol)
While specific binding data for this compound is often inferred from functional assays due to the availability of suitable radiolabeled agonists, a general protocol for a competitive radioligand binding assay for group III mGluRs is as follows:
-
Materials:
-
Membrane preparations from cells expressing the target mGluR subtype.
-
Radioligand (e.g., [³H]-L-AP4 or other suitable group III mGluR agonist/antagonist).
-
This compound or other competing ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
2.2.2. Functional Assay: cAMP Accumulation
The functional activity of this compound as a group III mGluR agonist is typically assessed by its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation.
-
Materials:
-
Cell line stably expressing the mGluR subtype of interest (e.g., HEK293 or CHO cells).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
-
Procedure:
-
Plate the cells in a suitable multi-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.
-
Generate a concentration-response curve and determine the EC50 value for this compound's inhibition of forskolin-stimulated cAMP accumulation.
-
Signaling Pathway
Activation of group III mGluRs by this compound initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: Group III mGluR signaling pathway initiated by this compound.
In Vivo Pharmacology
This compound exhibits significant neuroprotective and anticonvulsive properties in various animal models.
Neuroprotection
This compound protects neurons against excitotoxic insults. In cultured cortical neurons, it provides protection against N-methyl-D-aspartate (NMDA)-induced toxicity with an EC50 of 12 µM.[1] This effect is reversible by a group III mGluR antagonist.[1] In vivo, this compound has been shown to protect against striatal lesions induced by the excitotoxin quinolinic acid in rats.[1]
3.1.1. Experimental Protocol: Quinolinic Acid-Induced Striatal Lesion in Rats
-
Animals: Adult male rats (e.g., Sprague-Dawley).
-
Procedure:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Inject a solution of quinolinic acid directly into the striatum.
-
Administer this compound (e.g., intraperitoneally or intracerebroventricularly) at a predetermined time before or after the quinolinic acid injection.
-
After a set survival period (e.g., 7 days), euthanize the animals and perfuse the brains.
-
Process the brains for histological analysis (e.g., Nissl staining) to assess the extent of the lesion.
-
Quantify the lesion volume and compare between treatment groups.
-
Anticonvulsant Activity
This compound demonstrates anticonvulsant effects in the maximal electroshock (MES) seizure model in mice.[1] Unlike some other group III mGluR agonists, this compound does not show proconvulsive effects.[1]
3.2.1. Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice
-
Animals: Male mice (e.g., Swiss Webster).
-
Procedure:
-
Administer this compound or vehicle to the mice via a specific route (e.g., intraperitoneally).
-
At the time of expected peak drug effect, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered a protective effect.
-
Determine the dose of this compound that protects 50% of the animals from the seizure (ED50).
-
Experimental Workflow Visualization
Caption: Workflow for in vivo evaluation of this compound.
Summary and Conclusion
This compound is a valuable pharmacological tool characterized by its potent and selective agonist activity at group III metabotropic glutamate receptors. Its neuroprotective and anticonvulsant properties, demonstrated in both in vitro and in vivo models, highlight the therapeutic potential of targeting group III mGluRs for the treatment of neurological disorders. The detailed methodologies and data presented in this guide are intended to support further investigation into the pharmacology of this compound and the development of novel therapeutics acting on this important receptor family.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
The Structure-Activity Relationship of (RS)-4-Phosphonophenylglycine (PPG) and its Analogs as Group III Metabotropic Glutamate Receptor Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (RS)-4-phosphonophenylglycine (PPG), a potent agonist of group III metabotropic glutamate (B1630785) receptors (mGluRs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in the field of neuropharmacology and drug development.
Introduction to (RS)-PPG and Group III mGluRs
(RS)-4-phosphonophenylglycine (this compound) is a selective agonist for group III metabotropic glutamate receptors, which include subtypes mGluR4, mGluR6, mGluR7, and mGluR8.[1] These receptors are predominantly located on presynaptic terminals, where they function as autoreceptors and heteroreceptors to inhibit the release of neurotransmitters.[2] Group III mGluRs are coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels.[3][4] This modulatory role in synaptic transmission makes group III mGluRs attractive therapeutic targets for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and Parkinson's disease.[1]
The development of potent and selective ligands for these receptors is crucial for elucidating their physiological functions and for the advancement of novel therapeutics. The phenylglycine scaffold has proven to be a valuable starting point for the design of such ligands. Understanding the SAR of this class of compounds is essential for optimizing their potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship of Phenylglycine Analogs
The pharmacological activity of phenylglycine derivatives at mGluRs is highly dependent on the nature and position of substituents on the phenyl ring and the α-carbon. Modifications can dramatically alter a compound's potency, efficacy (agonist vs. antagonist), and selectivity across the different mGluR groups and subtypes.
The Phosphonate Group is Key for Group III Agonism
The defining feature of this compound is the 4-phosphono group on the phenyl ring. This acidic moiety is critical for its agonist activity at group III mGluRs. The separation of the enantiomers of PPG has revealed that the (+)-enantiomer is the active form at hmGluR4a and hmGluR7b.[5]
α-Substitution Dictates Agonist versus Antagonist Activity
A pivotal aspect of the SAR of phenylglycine derivatives is the substitution at the α-carbon. While this compound is an agonist, the introduction of a methyl group at this position, as seen in (RS)-α-methyl-4-phosphonophenylglycine (MPPG), can confer antagonist properties.[6] Further modification to a cyclopropyl (B3062369) group, as in (RS)-α-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), results in a potent and selective antagonist of group II and III mGluRs, with a preference for group III.[7] This highlights a "molecular switch" where a small modification at the α-position can invert the pharmacological activity.
Phenyl Ring Substitution and Selectivity
Substitution on the phenyl ring also plays a crucial role in determining the selectivity of these compounds for different mGluR groups. For instance, carboxyphenylglycine derivatives often exhibit activity at group I and II mGluRs. (S)-4-carboxyphenylglycine (4CPG) and (+)-α-methyl-4-carboxyphenylglycine (M4CPG) are antagonists at the group I receptor mGluR1α.[8][9]
Quantitative SAR Data
The following tables summarize the quantitative activity data for this compound and a selection of its key analogs at various mGluR subtypes.
| Compound | mGluR Subtype | Activity (EC50/IC50) | Pharmacological Action | Reference(s) |
| This compound | hmGluR4a | 5.2 µM (EC50) | Agonist | [1] |
| hmGluR6 | 4.7 µM (EC50) | Agonist | [1] | |
| hmGluR7b | 185 µM (EC50) | Agonist | [1] | |
| hmGluR8a | 0.2 µM (EC50) | Agonist | [1] | |
| (+)-PPG | hmGluR4a | Active (EC50 not specified) | Agonist | [5] |
| hmGluR7b | Active (EC50 not specified) | Agonist | [5] | |
| (RS)-CPPG | Group III (L-AP4 response) | 2.2 ± 0.6 nM (IC50) | Antagonist | [7] |
| Group II (L-CCG-1 response) | 46.2 ± 18.2 nM (IC50) | Antagonist | [7] | |
| mGluR1α ((1S,3R)-ACPD response) | 0.65 ± 0.07 mM (KB) | Weak Antagonist | [7] | |
| (S)-4CPG | mGluR1α | 65 ± 5 µM (IC50) | Antagonist | [8] |
| mGluR2 | 577 ± 74 µM (IC50) | Antagonist | [8] | |
| (+)-M4CPG | mGluR1α | 155 ± 38 µM (IC50) | Antagonist | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the pharmacological properties of this compound and its analogs.
Adenylyl Cyclase Activity Assay (cAMP Accumulation)
This assay is used to determine the functional activity of ligands for Gi/Go-coupled receptors like group III mGluRs.
Principle: Group III mGluR activation inhibits adenylyl cyclase, leading to a decrease in the forskolin-stimulated accumulation of cAMP. Antagonists will reverse the agonist-induced inhibition.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR4, mGluR6, mGluR7, or mGluR8 are cultured in appropriate media. A cell line stably co-expressing the GloSensor™ cAMP biosensor can be utilized for real-time measurements.[10]
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Assay Buffer: Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Compound Preparation: Prepare stock solutions of test compounds (agonists and antagonists) and the adenylyl cyclase activator, forskolin (B1673556).
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
For antagonist testing, pre-incubate the cells with the antagonist for 20 minutes.
-
Add the agonist (e.g., this compound) and forskolin (e.g., 10 µM) and incubate for 20-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit or a GloSensor™-based luminescence assay).[10]
-
-
Data Analysis: Generate dose-response curves and calculate EC50 values for agonists and IC50 values for antagonists using non-linear regression analysis.
Phosphoinositide Hydrolysis Assay
This assay is used to assess the activity of compounds at Gq-coupled receptors, such as group I mGluRs, and is important for determining the selectivity of group III mGluR ligands.
Principle: Activation of Gq-coupled receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates is measured.
Methodology:
-
Cell Culture and Labeling: Culture cells expressing the target group I mGluR (e.g., mGluR1α or mGluR5a) in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.[11][12]
-
Cell Preparation: Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Assay Buffer: Use a buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Compound Incubation:
-
For antagonist testing, pre-incubate the cells with the antagonist.
-
Add the agonist (e.g., quisqualate or (1S,3R)-ACPD) and incubate for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Quantification:
-
Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid).
-
Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates using liquid scintillation counting.
-
-
Data Analysis: Determine agonist EC50 values and antagonist KB or IC50 values from the dose-response curves.
Signaling Pathways and Experimental Workflows
Group III mGluR Signaling Pathway
The canonical signaling pathway for group III mGluRs involves the inhibition of adenylyl cyclase.
References
- 1. Group III metabotropic glutamate receptors: pharmacology, physiology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-4-phosphonophenylglycine (PPG) a new group III selective metabotropic glutamate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Synapse: A Technical Guide to the Cellular Targets of (RS)-PPG and its Analogs Outside of Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-4-Phosphonophenylglycine ((RS)-PPG) is a well-established potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), playing a crucial role in the modulation of synaptic transmission and neuroprotection. While its actions on mGluRs are extensively documented, emerging research on structurally related phenylglycine derivatives points towards a broader pharmacological profile. This technical guide delves into the cellular targets of phenylglycine compounds beyond mGluRs, with a primary focus on the compelling evidence for the non-phosphonated analog, 3-phenylpropionylglycine (PPG), as a modulator of the adiponectin-peroxisome proliferator-activated receptor (PPAR) signaling pathway. We provide a comprehensive overview of the experimental data, detailed methodologies for the key experiments cited, and visualizations of the pertinent signaling pathways to facilitate further investigation into the off-target effects and novel therapeutic potentials of this class of compounds.
Introduction
The pharmacological characterization of phenylglycine derivatives has historically centered on their interaction with metabotropic glutamate receptors. This compound, in particular, has been a valuable tool for elucidating the physiological roles of group III mGluRs, demonstrating neuroprotective and anticonvulsive properties.[1] However, a comprehensive understanding of any pharmacologically active compound necessitates a thorough investigation of its potential "off-target" effects. Such effects can reveal novel therapeutic applications or inform on potential side effects.
This guide shifts the focus from the well-trodden path of mGluR activity to the lesser-explored cellular interactions of the phenylglycine scaffold. A significant breakthrough in this area comes from the study of 3-phenylpropionylglycine (PPG), a gut bacteria-derived metabolite structurally similar to this compound, but lacking the phosphono group. Research has identified that this analog exhibits anti-adipogenic effects by modulating the adiponectin-PPAR signaling pathway, a critical regulator of lipid metabolism and cellular differentiation.[2] This discovery opens a new avenue of investigation into the potential metabolic effects of phenylglycine compounds.
The Adiponectin-PPAR Signaling Pathway: A Novel Target
The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in lipid metabolism, adipogenesis, and inflammation. The PPAR signaling pathway, particularly the adiponectin-PPAR axis, is a key regulator of these processes.
Recent studies have demonstrated that 3-phenylpropionylglycine (PPG) can significantly inhibit the differentiation of preadipocytes into mature adipocytes.[2] This effect is attributed to the downregulation of key lipogenic genes, including acetyl-CoA carboxylase 1 (Acc1) and fatty acid synthase (Fasn).[3] Transcriptomic analysis has revealed that PPG treatment leads to a suppression of gene sets related to adipogenesis and metabolism, with a strong association to the downregulation of the PPAR signaling pathway.[2]
Quantitative Data: The Impact of 3-Phenylpropionylglycine on Adipogenesis
The anti-adipogenic effects of 3-phenylpropionylglycine have been quantified through various in vitro assays. The following table summarizes the key findings from studies on 3T3-L1 preadipocyte cell lines.
| Parameter | Treatment | Result | Reference |
| Lipid Droplet Accumulation | 3-Phenylpropionylglycine | Suppressed during adipogenic differentiation of 3T3-L1 cells. | [3] |
| Lipogenic Gene Expression | 3-Phenylpropionylglycine | Down-regulation of acetyl CoA carboxylase 1 (Acc1) and fatty acid synthase (Fasn). | [3] |
| Signaling Pathway Modulation | 3-Phenylpropionylglycine | Downregulation of the peroxisome proliferator-activated receptor (PPAR) signaling pathway. | [2] |
| Hub Gene Identification | 3-Phenylpropionylglycine | Adiponectin identified as a hub gene in the network of differentially expressed genes. | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the anti-adipogenic effects of 3-phenylpropionylglycine.
3T3-L1 Preadipocyte Culture and Differentiation
The 3T3-L1 cell line is a well-established model for studying adipogenesis.
-
Cell Culture: 3T3-L1 preadipocytes are cultured in high glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum. Cells are maintained in a humidified incubator at 37°C with 5% CO2 and are passaged every 2 days to prevent confluence.[4]
-
Induction of Differentiation: To induce differentiation, preadipocytes are grown to confluence. Two days post-confluence, the medium is switched to DMEM supplemented with 10% fetal bovine serum (FBS) and a differentiation cocktail (IDM) containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.5 µg/mL insulin.[4]
-
Maintenance: After two days of induction, the medium is replaced with DMEM containing 10% FBS and 1.5 µg/mL insulin. Three days later, the cells are cultured in DMEM with 10% FBS, with the medium being replaced every 2-3 days until full differentiation is achieved.[4]
-
Treatment: 3-phenylpropionylglycine or a vehicle control is added to the culture medium during the differentiation process to assess its effects.
Oil Red O Staining for Lipid Accumulation
Oil Red O staining is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.
-
Fixation: Differentiated 3T3-L1 adipocytes cultured in 6-well plates are washed with phosphate-buffered saline (PBS) and then fixed with 10% formalin for 30-60 minutes.[4]
-
Staining: After fixation, cells are washed with distilled water and incubated with 60% isopropanol (B130326) for 5 minutes. A freshly prepared Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted 3:2 with water) is then added to the cells for 5 minutes.[4]
-
Washing and Visualization: The staining solution is removed, and the cells are rinsed with tap water until the water runs clear. The stained lipid droplets can then be visualized and photographed using a microscope.[4]
-
Quantification: For quantitative analysis, the Oil Red O dye is eluted from the stained cells using 100% isopropanol, and the absorbance of the eluate is measured at a wavelength of 490-510 nm.[5][6]
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
RT-qPCR is used to measure the expression levels of key adipogenic and lipogenic genes.
-
RNA Extraction: Total RNA is extracted from treated and control 3T3-L1 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is performed using a qPCR instrument, SYBR Green master mix, and primers specific for the target genes (e.g., Acc1, Fasn, Pparg, Adipoq) and a housekeeping gene for normalization (e.g., Actb, Gapdh).
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing the expression to the housekeeping gene.
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the proposed signaling pathway.
Caption: Experimental workflow for assessing the anti-adipogenic effects of 3-phenylpropionylglycine.
Caption: Proposed signaling pathway for the anti-adipogenic action of 3-phenylpropionylglycine.
Conclusion and Future Directions
The discovery of 3-phenylpropionylglycine's activity on the adiponectin-PPAR signaling pathway marks a significant step in understanding the pharmacology of phenylglycine derivatives beyond their established roles as mGluR modulators. This finding underscores the importance of comprehensive pharmacological profiling to uncover novel therapeutic potentials.
Future research should focus on several key areas:
-
Direct Target Identification: While the effects on the PPAR pathway are evident, the direct molecular target of 3-phenylpropionylglycine remains to be elucidated. Radioligand binding studies and affinity chromatography could be employed to identify its primary binding partners.
-
Structure-Activity Relationship: A systematic investigation into the structure-activity relationship of various phenylglycine derivatives, including this compound, on the PPAR pathway is warranted. This could reveal the key structural motifs responsible for this activity and guide the design of more potent and selective modulators.
-
In Vivo Studies: The anti-adipogenic effects of 3-phenylpropionylglycine observed in vitro need to be validated in animal models of obesity and metabolic disorders.
By expanding our understanding of the cellular targets of this compound and its analogs, we can unlock new avenues for the development of therapeutics for a range of disorders, from neurological conditions to metabolic diseases. This guide provides a foundational resource for researchers embarking on this exciting line of inquiry.
References
- 1. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Phenylpropionylglycine | Rupa Health [rupahealth.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Differentiation of 3T3-L1 Cells and Oil Red O Staining [bio-protocol.org]
- 5. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(RS)-4-Phosphonophenylglycine ((RS)-PPG): A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(RS)-4-Phosphonophenylglycine, hereafter referred to as (RS)-PPG, is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs).[1] This class of receptors plays a crucial neuromodulatory role, primarily through their negative coupling to adenylyl cyclase.[2] Activation of these receptors by this compound initiates a cascade of intracellular events, leading to the inhibition of cyclic AMP (cAMP) production and modulation of downstream effectors, including ion channels and other signaling cascades like the MAPK/ERK pathway.[1][3] This technical guide provides an in-depth overview of the signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Introduction to this compound and Group III mGluRs
Metabotropic glutamate receptors are G-protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability.[4] They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and signal transduction mechanisms.[2][5] this compound is a key pharmacological tool used to investigate the function of group III mGluRs, which includes the subtypes mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are typically located presynaptically, where they act as autoreceptors to inhibit neurotransmitter release.[6] Their activation is generally associated with neuroprotective effects.[1][2] It is critical to distinguish this compound from a related but functionally opposite compound, (RS)-α-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), which is a potent antagonist of group II and III mGluRs.[7][8] This guide focuses exclusively on the agonist activities of this compound.
Core Signaling Pathway: Inhibition of Adenylyl Cyclase
The primary signaling mechanism initiated by the activation of group III mGluRs by this compound involves the inhibition of the adenylyl cyclase pathway. This process can be broken down into the following steps:
-
This compound Binding: this compound binds to the extracellular domain of a group III mGluR subtype (mGluR4, 6, 7, or 8).[1]
-
G-Protein Activation: Receptor activation induces a conformational change, leading to the activation of an associated inhibitory G-protein (Gαi/o).[2]
-
Adenylyl Cyclase Inhibition: The activated Gαi/o subunit dissociates and directly inhibits the activity of the enzyme adenylyl cyclase.[7][9]
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in a decreased rate of conversion of ATP to cyclic AMP (cAMP), leading to lower intracellular cAMP concentrations.[9][10]
-
Modulation of PKA Activity: Cyclic AMP is the primary activator of Protein Kinase A (PKA). Therefore, reduced cAMP levels lead to decreased PKA activity, which in turn affects the phosphorylation state and activity of numerous downstream target proteins involved in gene transcription, metabolism, and ion channel function.[3]
Quantitative Data: Receptor Activation
The potency of this compound varies across the different human group III mGluR subtypes. The following table summarizes the half-maximal effective concentration (EC₅₀) values for this compound at each receptor.[1]
| Receptor Subtype | EC₅₀ (µM) |
| hmGluR4a | 5.2 |
| hmGluR6 | 4.7 |
| hmGluR7b | 185 |
| hmGluR8a | 0.2 |
| Data sourced from MedChemExpress, citing Gasparini F, et al. (1999) and Zhao L, et al. (2009).[1] |
Downstream Effects and Pathway Crosstalk
The reduction in cAMP and PKA activity initiated by this compound has broader implications for cellular function, including crosstalk with other major signaling pathways and direct modulation of ion channels.
Modulation of the MAPK/ERK Pathway
The cAMP/PKA pathway can exert regulatory control over the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. PKA can directly phosphorylate and inhibit key components of the MAPK cascade, such as the Raf kinase.[3][11] Consequently, by inhibiting PKA, this compound activation can lead to a de-repression of the MAPK/ERK pathway under certain cellular contexts. This crosstalk highlights the complexity of mGluR signaling, where activation of one pathway can indirectly influence another critical for cell proliferation, differentiation, and survival.[12][13]
Regulation of Intracellular Calcium and Neuroprotection
Activation of group III mGluRs with this compound has been shown to confer neuroprotection by suppressing the elevation of intracellular calcium ([Ca²⁺]i) following excitotoxic insults, such as exposure to β-amyloid peptides.[1] This effect is likely mediated by the G-protein subunits (both Gα and Gβγ) directly modulating the activity of voltage-gated calcium channels, leading to their inhibition and a subsequent reduction in calcium influx.[14]
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed below are protocols for assays central to demonstrating its effects on downstream signaling.
Cyclic AMP (cAMP) Accumulation Assay
This assay is used to quantify the inhibitory effect of this compound on adenylyl cyclase activity.
-
Objective: To measure the change in intracellular cAMP levels in response to this compound.
-
Methodology:
-
Cell Culture: Culture appropriate cells (e.g., CHO cells expressing a specific mGluR subtype or primary cortical neurons) in 24-well plates until confluent.
-
Pre-incubation: Wash cells with Krebs-HEPES buffer and pre-incubate for 15 minutes at 37°C with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Agonist Treatment: Add varying concentrations of this compound to the wells and incubate for 10-15 minutes at 37°C.
-
Stimulation: Add a known adenylyl cyclase activator, such as Forskolin (1-10 µM), to all wells (except the basal control) to stimulate cAMP production. Incubate for an additional 15 minutes.
-
Lysis: Terminate the reaction by aspirating the medium and lysing the cells with 0.1 M HCl or a lysis buffer provided with a commercial assay kit.
-
Quantification: Measure the cAMP concentration in the lysates using a competitive enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA), following the manufacturer's instructions. Data are typically normalized to protein concentration.
-
Intracellular Calcium ([Ca²⁺]i) Measurement
This protocol is used to assess the effect of this compound on neuronal calcium homeostasis.
-
Objective: To measure this compound's ability to suppress induced elevations in [Ca²⁺]i.
-
Methodology:
-
Cell Preparation: Plate primary cortical neurons on glass coverslips and culture for 7-10 days.
-
Dye Loading: Incubate the neurons with a calcium-sensitive fluorescent indicator dye (e.g., 2-5 µM Fura-2 AM) in a physiological salt solution for 30-45 minutes at 37°C.
-
Wash: Gently wash the cells to remove excess extracellular dye.
-
Baseline Measurement: Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope. Excite the dye at 340 nm and 380 nm, and record the emission at 510 nm to establish a baseline ratiometric signal (F340/F380).
-
Treatment: Perfuse the cells with a solution containing this compound (e.g., 100 µM) for 5-10 minutes.
-
Insult: While continuing to record, introduce an agent to induce calcium influx (e.g., 25 µM Aβ peptide or a high concentration of glutamate).
-
Data Analysis: The ratio of fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]i. Compare the peak [Ca²⁺]i elevation in cells pre-treated with this compound to untreated control cells.
-
Conclusion
This compound is an indispensable pharmacological agonist for probing the function of group III metabotropic glutamate receptors. Its activation of these receptors leads to a well-defined primary signaling cascade involving Gαi/o-mediated inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. This initial event triggers further downstream consequences, including the modulation of PKA, crosstalk with the MAPK/ERK pathway, and regulation of ion channel activity, which collectively contribute to the neuroprotective and neuromodulatory roles of group III mGluRs. The experimental protocols and data presented in this guide provide a foundational framework for professionals in neuroscience research and drug development to effectively utilize this compound as a tool to explore and potentially target these critical signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Input-specific regulation of glutamatergic synaptic transmission in the medial prefrontal cortex by mGlu2/mGlu4 receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. G protein-regulated endocytic trafficking of adenylyl cyclase type 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucagon-sensitive adenyl cylase in plasma membrane of hepatic parenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of PKC-MAPK Signalling Pathways in the Development of Hyperglycemia-Induced Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamate, glutamate receptors, and downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
role of (RS)-PPG in modulating synaptic transmission
An In-depth Technical Guide on the Role of (RS)-PPG in Modulating Synaptic Transmission
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(RS)-4-Phosphonophenylglycine, commonly known as this compound, is a potent and selective agonist for Group III metabotropic glutamate (B1630785) receptors (mGluRs).[1][2][3] These receptors are predominantly located on presynaptic terminals and function as autoreceptors or heteroreceptors to inhibit neurotransmitter release. The primary mechanism of action involves the activation of a Gαi/o-protein coupled signaling cascade. This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the direct inhibition of voltage-dependent calcium channels by Gβγ subunits, which curtails calcium influx required for vesicle fusion.[1][4][5][6]
Electrophysiological studies, primarily utilizing the archetypal Group III agonist L-AP4, demonstrate that activation of these receptors typically reduces the frequency and amplitude of both excitatory and inhibitory postsynaptic currents. However, the modulatory effects of this compound can be complex and context-dependent, with some studies reporting facilitation of glutamate release in specific neuronal populations.[7] Furthermore, this compound exhibits significant neuroprotective properties, shielding neurons from excitotoxic insults, a characteristic attributed to its ability to attenuate excessive glutamate release.[3][8][9] This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and key experimental protocols relevant to the study of this compound's role in synaptic modulation.
Core Mechanism of Action
This compound exerts its modulatory effects on synaptic transmission by activating Group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are coupled to inhibitory G-proteins of the Gαi/o family.[5][10] The canonical signaling pathway initiated by this compound binding is a key mechanism for presynaptic inhibition.
Signaling Pathway
Upon binding of this compound to a presynaptic Group III mGluR, the associated heterotrimeric G-protein is activated, exchanging GDP for GTP on the α-subunit. This causes the dissociation of the G-protein into two active signaling units: the Gαi/o-GTP subunit and the Gβγ dimer.[4][10]
-
Gαi/o Subunit Action : The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This reduces the conversion of ATP to cyclic AMP (cAMP), lowering intracellular cAMP concentration.[11][12] A decrease in cAMP levels reduces the activity of Protein Kinase A (PKA), which can modulate the function of various presynaptic proteins, including ion channels and components of the release machinery.[4]
-
Gβγ Subunit Action : The liberated Gβγ dimer directly interacts with high-threshold voltage-dependent calcium channels (VDCCs) on the presynaptic terminal.[4][6] This interaction, which is membrane-delimited, inhibits the channels, leading to a reduction in calcium influx during an action potential. Since neurotransmitter release is critically dependent on a rapid influx of calcium, this inhibition is a primary driver of the observed reduction in synaptic transmission.[1][6]
The following diagram illustrates this core signaling cascade.
Modulation of Synaptic Transmission
The primary role of this compound is to act as a brake on synaptic activity, reducing the likelihood and magnitude of neurotransmitter release. This has been observed in both excitatory (glutamatergic) and inhibitory (GABAergic) systems.
Effects on Excitatory Synaptic Transmission
Activation of presynaptic Group III mGluRs generally suppresses excitatory transmission. Electrophysiological studies using L-AP4 show a reduction in the amplitude of evoked excitatory postsynaptic potentials (EPSPs) and currents (EPSCs).[13] This is consistent with the presynaptic inhibitory mechanism.
However, the modulation can be complex. In Layer V of the rat entorhinal cortex, the Group III agonist L-AP4 was found to increase the frequency of spontaneous and miniature EPSCs, suggesting a facilitatory role in this specific circuit.[7] This highlights that the net effect of this compound can be synapse- and region-specific.
Effects on Inhibitory Synaptic Transmission
This compound also modulates inhibitory synapses. Studies have shown that Group III mGluR agonists can reduce GABAergic synaptic inhibition in the thalamus.[7][14] A study in human neocortical slices revealed a cell-type-specific modulation: L-AP4 suppressed the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in parvalbumin-expressing interneurons but paradoxically increased sIPSC frequency in double bouquet cells.[14] This differential regulation suggests a sophisticated mechanism for fine-tuning inhibitory circuits.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and related Group III agonists.
Table 1: Potency of this compound at Human Group III mGluR Subtypes
| Receptor Subtype | Agonist Activity (EC₅₀) | Reference |
|---|---|---|
| hmGluR4a | 5.2 ± 0.7 µM | [3] |
| hmGluR6 | 4.7 ± 0.9 µM | [3] |
| hmGluR7b | 185 ± 42 µM | [3] |
| hmGluR8a | 0.2 ± 0.1 µM | [3] |
Data from forskolin-stimulated cAMP accumulation assays in recombinant cell lines.
Table 2: Functional Effects of this compound and Group III Agonists
| Effect Measured | Agonist / Concentration | Result | Brain Region / Preparation | Reference |
|---|---|---|---|---|
| Neuroprotection | This compound | EC₅₀ = 12 µM | Cultured Cortical Neurons (NMDA toxicity) | [3] |
| sEPSC/mEPSC Frequency | L-AP4 (500 µM) | Marked Facilitation | Rat Entorhinal Cortex (Layer V) | [7] |
| sEPSC Frequency | L-AP4 | Reduction | Rat Entorhinal Cortex (Layer II) | [7] |
| sIPSC Frequency | L-AP4 (50-300 µM) | Increase to ~137% of baseline | Human Neocortex (Double Bouquet Cells) | [14] |
| sIPSC Frequency | L-AP4 (50-300 µM) | Decrease to ~92% of baseline | Human Neocortex (PV-DTCs) | [14] |
| Paired-Pulse Depression | L-AP4 | Reduction | Rat Dentate Gyrus |
sEPSC: spontaneous Excitatory Postsynaptic Current; mEPSC: miniature EPSC; sIPSC: spontaneous Inhibitory Postsynaptic Current; PV-DTCs: Parvalbumin-expressing Dendrite-Targeting Cells.
Experimental Protocols
Forskolin-Stimulated cAMP Accumulation Assay
This assay is used to determine the potency of this compound at Gαi/o-coupled receptors like Group III mGluRs.
Principle: Forskolin directly activates adenylyl cyclase, causing a large increase in intracellular cAMP. An agonist for a Gαi/o-coupled receptor will inhibit this activity, leading to a dose-dependent decrease in cAMP accumulation.
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing the human mGluR subtype of interest are cultured to ~80-90% confluency.
-
Cell Preparation: Cells are harvested and resuspended in a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.
-
Assay Plate Preparation: A serial dilution of this compound is prepared and added to a 384-well assay plate.
-
Stimulation: A solution containing a fixed concentration of forsklin (e.g., 10 µM) is mixed with the cell suspension. This mixture is then added to the assay plate containing the this compound dilutions.
-
Incubation: The plate is incubated at room temperature for 30-60 minutes to allow for receptor activation and cAMP production.
-
Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. These kits use a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Data are normalized and fitted to a four-parameter logistic equation to determine the EC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of synaptic currents (EPSCs and IPSCs) and the effect of this compound on their properties.
Methodology:
-
Slice Preparation: An animal is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (300-400 µm thick) of the desired brain region are prepared using a vibratome.
-
Slice Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.
-
Recording Setup: A single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF. Neurons are visualized using infrared differential interference contrast (IR-DIC) optics.
-
Pipette Preparation: Recording pipettes are pulled from borosilicate glass capillaries to a resistance of 3-7 MΩ. The pipette is filled with an intracellular solution (e.g., K-Gluconate based for current-clamp, Cs-based for voltage-clamp).
-
Whole-Cell Configuration: The pipette is advanced towards a target neuron, and a high-resistance "gigaseal" (>1 GΩ) is formed between the pipette tip and the cell membrane. Brief suction is then applied to rupture the membrane patch, achieving the whole-cell configuration.
-
Data Acquisition: The neuron is voltage-clamped at a specific holding potential (e.g., -70 mV to record EPSCs, 0 mV to record IPSCs). Synaptic events are recorded during a stable baseline period.
-
Pharmacology: this compound is applied to the slice via the perfusion system. Synaptic activity is recorded throughout the drug application and subsequent washout period.
-
Data Analysis: Software is used to detect and measure synaptic events. The frequency, amplitude, and kinetics of currents before, during, and after drug application are compared to determine the effect of this compound.
Conclusion
This compound is a valuable pharmacological tool for probing the function of Group III metabotropic glutamate receptors. Its primary role as a presynaptic inhibitor allows it to powerfully modulate both excitatory and inhibitory synaptic transmission, thereby controlling neuronal circuit activity. The cell-type and region-specific nuances of its action, combined with its neuroprotective effects, make this compound and other Group III mGluR agonists promising candidates for therapeutic development in disorders characterized by glutamate excitotoxicity or synaptic hyperexcitability, such as epilepsy and ischemic brain injury.[3][8][9] Further research is warranted to fully elucidate the diverse roles of specific Group III mGluR subtypes in complex neural processes and disease states.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Presynaptic long-term depression mediated by Gi/o-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activating mGlu3 metabotropic glutamate receptors rescues schizophrenia-like cognitive deficits through metaplastic adaptations within the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-AP4 inhibits calcium currents and synaptic transmission via a G- protein-coupled glutamate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of presynaptic group III metabotropic receptors enhances glutamate release in rat entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Gi/o-Protein Coupled Receptors in the Aging Brain [frontiersin.org]
- 11. Group II/III Metabotropic Glutamate Receptors Exert Endogenous Activity-Dependent Modulation of TRPV1 Receptors on Peripheral Nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 13. Regional and developmental profile of modulation of hippocampal synaptic transmission and LTP by AP4-sensitive mGluRs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential effects of group III metabotropic glutamate receptors on spontaneous inhibitory synaptic currents in spine-innervating double bouquet and parvalbumin-expressing dendrite-targeting GABAergic interneurons in human neocortex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Neuroprotection by (RS)-PPG, a Group III Metabotropic Glutamate Receptor Agonist
(RS)-PPG , also known as (RS)-4-Phosphonophenylglycine, is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] Unlike ionotropic glutamate receptors (e.g., NMDA, AMPA) which form ion channels, mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger systems.
Group III mGluRs are typically located presynaptically, where their activation leads to the inhibition of neurotransmitter release. This mechanism is central to their neuroprotective effects. By reducing excessive glutamate release in pathological conditions, this compound can mitigate the excitotoxic cascade that leads to neuronal death, a common pathway in many neurodegenerative diseases and ischemic events.[3] Research has demonstrated the neuroprotective activity of this compound in models of seizure-induced neuronal damage and amyloid-β (Aβ)-induced apoptosis.[1][3]
These application notes provide a comprehensive framework for assessing the neuroprotective properties of this compound in an in vitro setting. The protocols detailed below describe how to induce neurotoxicity in cultured neurons and subsequently quantify the protective effects of this compound using cell viability and molecular assays.
Key Signaling Pathways
Activation of presynaptic group III mGluRs by this compound initiates an inhibitory G-protein (Gi/o) signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gi/o pathway also inhibits presynaptic voltage-gated calcium channels (VGCCs), which directly reduces the influx of Ca2+ required for synaptic vesicle fusion and glutamate release. By suppressing excessive glutamate release, this compound prevents the overactivation of postsynaptic NMDA receptors, thereby blocking the excitotoxic influx of Ca2+, mitochondrial dysfunction, and the activation of apoptotic pathways.
Caption: Signaling cascade of this compound via Group III mGluRs.
Quantitative Data Summary
The following tables represent expected outcomes from a neuroprotection assay using this compound against NMDA-induced excitotoxicity in primary cortical neurons.
Table 1: Dose-Dependent Neuroprotection by this compound (Measured by MTT Assay; data normalized to untreated control)
| Treatment Group | Concentration | Mean Cell Viability (%) | Standard Deviation |
| Control (Vehicle) | - | 100 | ± 5.2 |
| NMDA (100 µM) | - | 45.3 | ± 4.8 |
| NMDA + this compound | 1 µM | 52.1 | ± 5.1 |
| NMDA + this compound | 10 µM | 68.7 | ± 4.5 |
| NMDA + this compound | 50 µM | 85.4 | ± 3.9 |
| NMDA + this compound | 100 µM | 92.6 | ± 3.5 |
| This compound only | 100 µM | 98.9 | ± 4.1 |
Table 2: Effect of this compound on Apoptotic Markers (Measured by Western Blot densitometry; 100 µM this compound vs. 100 µM NMDA)
| Protein Target | Treatment Group | Fold Change (vs. Control) | Standard Deviation |
| Bax/Bcl-2 Ratio | NMDA | 4.5 | ± 0.6 |
| NMDA + this compound | 1.3 | ± 0.3 | |
| Cleaved Caspase-3 | NMDA | 5.2 | ± 0.7 |
| NMDA + this compound | 1.6 | ± 0.4 | |
| Cleaved PARP | NMDA | 3.8 | ± 0.5 |
| NMDA + this compound | 1.1 | ± 0.2 |
Experimental Protocols
A generalized workflow for assessing the neuroprotective effects of a compound like this compound involves culturing neurons, inducing a neurotoxic insult, applying the therapeutic agent, and finally, assessing cell health and specific cellular pathways.
Caption: General workflow for an in vitro neuroprotection assay.
Protocol 1: Cell Culture and Neurotoxicity Induction
This protocol is designed for primary cortical neurons cultured in a 96-well plate format, suitable for high-throughput screening.[4]
1. Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound stock solution (100 mM in 1 M NaOH, then diluted in water)
-
N-methyl-D-aspartate (NMDA) stock solution (10 mM in sterile water)
-
Phosphate-buffered saline (PBS)
2. Procedure:
-
Cell Plating: Seed primary cortical neurons onto poly-D-lysine coated 96-well plates at a density of 2 x 10^4 cells/well. Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Pre-treatment: One hour prior to inducing toxicity, carefully replace half of the medium in each well with the medium containing the desired this compound concentration. Include vehicle-only wells as a control.
-
Neurotoxicity Induction: Prepare a 2X working solution of NMDA (e.g., 200 µM) in culture medium. Add this solution to the appropriate wells to achieve a final concentration of 100 µM. For control wells, add an equal volume of culture medium.
-
Incubation: Return the plate to the incubator (37°C, 5% CO2) and incubate for 24 hours.
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
1. Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
2. Procedure:
-
Following the 24-hour incubation period (from Protocol 1), add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization and leave the plate at room temperature in the dark for 2-4 hours (or overnight).
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Express viability as a percentage relative to the untreated control wells after subtracting the background absorbance from wells with medium only.
Protocol 3: Western Blot for Apoptosis Markers
This protocol details the detection of key apoptotic proteins to elucidate the mechanism of neuroprotection.[6][7]
1. Materials:
-
6-well plates for cell culture
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
2. Procedure:
-
Cell Lysis: Culture and treat cells in 6-well plates following the conditions in Protocol 1. After treatment, wash cells with ice-cold PBS and lyse them with 100-150 µL of RIPA buffer.[1]
-
Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[1]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Perform densitometry analysis using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) and express the results as a fold change relative to the untreated control group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Neuroprotective effect of (R, S)-4-phosphonophenylglycine against neuronal damage associated with homocysteic acid-induced seizures in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of neuroprotection against NMDA-induced brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA receptor signaling: death or survival? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (RS)-4-Phosphonophenylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-4-Phosphonophenylglycine (PPG) is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1] These receptors are primarily located on presynaptic terminals and their activation leads to the inhibition of neurotransmitter release, including glutamate and GABA.[2] This modulatory role in synaptic transmission makes group III mGluRs attractive therapeutic targets for neurological disorders characterized by excessive glutamate excitotoxicity, such as epilepsy and ischemic brain injury. (RS)-PPG serves as a valuable pharmacological tool to investigate the physiological and pathological roles of these receptors in vivo.[1] These application notes provide a comprehensive overview of the in vivo administration of this compound, including detailed protocols, quantitative data from preclinical studies, and a summary of its mechanism of action.
Mechanism of Action
This compound selectively activates group III mGluRs, which are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gαi/o).[3][4] Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP subsequently modulates the activity of downstream effectors, including protein kinase A (PKA) and ion channels. The Gβγ subunit released upon G-protein activation can also directly interact with and inhibit voltage-gated calcium channels and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The cumulative effect of these signaling events is a reduction in presynaptic neurotransmitter release, which underlies the neuroprotective and anticonvulsant properties of this compound.
Data Presentation
The following tables summarize the quantitative data from in vivo studies investigating the neuroprotective and anticonvulsant effects of (RS)-4-phosphonophenylglycine.
Table 1: In Vivo Neuroprotective Efficacy of (RS)-4-Phosphonophenylglycine
| Animal Model | Species/Strain | Administration Route | Dosage | Therapeutic Effect | Reference |
| Quinolinic acid-induced striatal lesions | Rat | Intracerebroventricular (i.c.v.) | 300 nmol | Pronounced neuroprotective effects | [5] |
| Homocysteic acid-induced seizures and neuronal damage | Immature Rat (12-day-old) | Bilateral i.c.v. | 5 nmol/side | Protection of hippocampal areas (CA1, CA3, dentate gyrus) from neuronal damage | [6] |
| N-methyl-D-aspartate (NMDA)-induced striatal lesions | Rat | Not specified in abstract | Not specified in abstract | Protected against lesions | [1] |
Table 2: In Vivo Anticonvulsant Efficacy of (RS)-4-Phosphonophenylglycine
| Animal Model | Species/Strain | Administration Route | Dosage (ED₅₀) | Therapeutic Effect | Reference |
| Sound-induced seizures (tonic) | DBA/2 Mouse | Intracerebroventricular (i.c.v.) | 0.14 nmol (0.04-0.4 nmol) | Abolished tonic seizures at 15 min | [7] |
| Sound-induced seizures (clonic) | DBA/2 Mouse | Intracerebroventricular (i.c.v.) | 3.4 nmol (2.1-5.6 nmol) | Abolished clonic seizures at 15 min | [7] |
| Sound-induced seizures | Genetically epilepsy-prone rats | Bilateral injection into the inferior colliculus | 5-10 nmol | Blocked seizures for 5-60 min | [7] |
| Maximal electroshock model | Mouse | Not specified in abstract | Not specified in abstract | Anticonvulsive | [1] |
| Sound-induced clonic seizures | DBA/2 Mouse | Intracerebroventricular (i.c.v.) | 3.4 nmol | Suppression of seizures | [8] |
| 3,5-DHPG-induced seizures | DBA/2 Mouse | Intracerebroventricular (i.c.v.) | 3.68 nmol (2.36-5.73 nmol) | Potent suppression of seizures | [8] |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Administration in Rodents for Neuroprotection and Anticonvulsant Studies
This protocol is a general guideline based on established methodologies and should be adapted to specific experimental needs and institutional guidelines.
Materials:
-
(RS)-4-Phosphonophenylglycine (PPG)
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Cannula and tubing
-
Surgical tools (scalpel, drill, sutures)
-
Analgesics and post-operative care supplies
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic regimen.
-
Shave the scalp and secure the animal in a stereotaxic frame.
-
Apply a local anesthetic to the scalp.
-
Make a midline incision to expose the skull.
-
-
Stereotaxic Surgery:
-
Identify and clean the bregma.
-
Determine the coordinates for the lateral ventricle (a common target for i.c.v. injection). Example coordinates for rats (relative to bregma): AP -0.8 mm, ML ±1.5 mm, DV -3.5 to -4.0 mm. These coordinates should be optimized for the specific age and strain of the animal.
-
Drill a small burr hole at the determined coordinates.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in sterile saline or aCSF to the desired concentration. For example, for a 10 nmol dose in a 2 µL injection volume, the concentration would be 5 mM.
-
Draw the solution into the microinjection syringe, ensuring no air bubbles are present.
-
Slowly lower the injection cannula through the burr hole to the target depth.
-
Infuse the solution at a slow rate (e.g., 0.5-1.0 µL/min) to allow for diffusion and prevent a rapid increase in intracranial pressure.
-
After the infusion, leave the cannula in place for an additional 1-2 minutes to minimize backflow upon withdrawal.
-
-
Post-operative Care:
-
Slowly withdraw the cannula and suture the incision.
-
Administer analgesics as per approved protocol.
-
Monitor the animal during recovery from anesthesia in a warm, clean environment.
-
Protocol 2: Systemic Administration (Intraperitoneal - i.p.) in Rodents
While specific in vivo data for the systemic administration of this compound is limited in the provided search results, this general protocol can be used for pilot studies to determine effective systemic doses.
Materials:
-
(RS)-4-Phosphonophenylglycine (PPG)
-
Sterile, pyrogen-free saline or other suitable vehicle
-
Syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
Procedure:
-
Drug Preparation:
-
Dissolve this compound in the chosen vehicle to the desired concentration. The solubility of PPG in aqueous solutions should be considered.
-
Ensure the final solution is sterile.
-
-
Animal Restraint:
-
Manually restrain the mouse or rat. For rats, a two-person technique may be preferred, with one person restraining and the other injecting.
-
-
Injection:
-
Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the solution smoothly. The maximum recommended injection volume is typically 10 mL/kg.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
Caption: Signaling pathway of (RS)-4-phosphonophenylglycine.
Caption: General experimental workflow.
References
- 1. (R,S)-4-phosphonophenylglycine, a potent and selective group III metabotropic glutamate receptor agonist, is anticonvulsive and neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convulsant and anticonvulsant actions of agonists and antagonists of group III mGluRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct influence of the group III metabotropic glutamate receptor agonist (R,S)-4-phosphonophenylglycine [(R,S)-PPG] on different forms of neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of (R, S)-4-phosphonophenylglycine against neuronal damage associated with homocysteic acid-induced seizures in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant activity of a metabotropic glutamate receptor 8 preferential agonist, (R,S)-4-phosphonophenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute-Anticonvulsant-Action-of-Glutamate-Metabotropic-Group-III-Agonists-(R-S)-4-Phosphonophenylglycine-(PPG)--(1S-3R-4S)-1-Aminocyclopentane-1-2-4-Tricarboxylic-Acid-(ACPT)- [aesnet.org]
Application Notes: (RS)-4-Phosphonophenylglycine ((RS)-PPG) in Primary Neuronal Cell Culture
(RS)-PPG is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), demonstrating significant neuroprotective and anticonvulsive properties. [1][2] These application notes provide a comprehensive guide for researchers utilizing this compound in primary neuronal cell culture, focusing on its mechanism of action, effective concentrations, and detailed protocols for neuroprotection assays.
Mechanism of Action
This compound exerts its effects by selectively activating group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[2][3] These receptors are predominantly located on presynaptic terminals and function as autoreceptors to negatively regulate neurotransmitter release.[3][4]
The signaling cascade initiated by this compound binding is as follows:
-
This compound binds to group III mGluRs on the presynaptic neuronal membrane.
-
This activates the associated inhibitory G-protein (Gi/o).
-
The activated Gi/o protein inhibits the enzyme adenylyl cyclase.[3][5]
-
Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5]
-
The reduction in cAMP ultimately results in a decreased release of glutamate from the presynaptic terminal.[3]
By reducing excessive glutamate release, this compound mitigates excitotoxicity, a primary mechanism of neuronal damage in various neurological conditions.[4][6] This makes it a valuable tool for studying neuroprotective pathways.
Quantitative Data Summary
The following table summarizes the effective concentrations and receptor affinities of this compound derived from various in vitro studies. This data is crucial for designing experiments and selecting appropriate treatment concentrations.
| Parameter | Receptor Subtype | Value | Cell Type / Model | Reference |
| EC50 | hmGluR4a | 5.2 µM | Human mGluR expressing cells | [2] |
| hmGluR6 | 4.7 µM | Human mGluR expressing cells | [2] | |
| hmGluR7b | 185 µM | Human mGluR expressing cells | [2] | |
| hmGluR8a | 0.2 µM | Human mGluR expressing cells | [2] | |
| Neuroprotection EC50 | Group III mGluRs | 12 µM | Cultured cortical neurons (vs. NMDA toxicity) | [1] |
| Effective Concentration | Group III mGluRs | 100 µM | Cortical neurons (vs. Aβ-induced apoptosis) | [2] |
| Group III mGluRs | 100 µM | Primary rat microglia (cAMP inhibition) | [5] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol provides a reliable method for establishing healthy primary cortical neuron cultures from embryonic day 18 (E18) rat pups, suitable for subsequent neuroprotection assays. General methods for primary neuronal culture are widely established.[7][8]
Materials:
-
E18 timed-pregnant rat
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
Papain (20 U/mL) and DNase I (100 U/mL) in a suitable buffer (e.g., EBSS)
-
Ovomucoid protease inhibitor
-
Neuronal Base Media (e.g., Neurobasal Medium)
-
Complete Culture Media: Neuronal Base Media supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-Lysine or Poly-L-Ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Tissue Dissection: Euthanize the pregnant rat according to approved institutional guidelines and recover the E18 embryos. Dissect the cortices from the embryonic brains in ice-cold HBSS.
-
Enzymatic Digestion: Transfer the cortical tissue to a tube containing a pre-warmed papain and DNase I solution. Incubate for 20-30 minutes at 37°C.
-
Inactivation & Washing: Stop the digestion by adding a protease inhibitor like ovomucoid. Gently centrifuge the tissue at 200 x g for 5 minutes. Wash the cell pellet twice with warm Neuronal Base Media to remove residual enzymes.
-
Mechanical Dissociation: Resuspend the pellet in a small volume of Complete Culture Media. Gently triturate the tissue with a fire-polished Pasteur pipette until the solution is homogenous and no tissue clumps are visible.
-
Cell Counting & Plating: Determine the viable cell count using a hemocytometer and Trypan Blue staining. Plate the dissociated neurons onto Poly-D-Lysine coated culture vessels at a desired density (e.g., 1.5 x 105 cells/cm²).
-
Culture Maintenance: Incubate the cells at 37°C in a 5% CO₂ humidified incubator. Exchange half of the culture medium with fresh, pre-warmed Complete Culture Media every 3-4 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
Protocol 2: Neuroprotection Assay Against NMDA-Induced Excitotoxicity
This protocol details the use of this compound to protect primary cortical neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA).[1]
Materials:
-
Mature primary cortical neuron cultures (7-10 DIV)
-
This compound stock solution (e.g., 100 mM in 1 M NaOH, then diluted in water or buffer). Store at -20°C or -80°C.[2]
-
NMDA stock solution
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Cell viability stains (e.g., Calcein-AM/Ethidium Homodimer-1)
Procedure:
-
Prepare Cultures: Use healthy, mature (7-10 DIV) primary cortical neuron cultures prepared as described in Protocol 1.
-
Prepare this compound Working Solutions: On the day of the experiment, thaw the this compound stock solution and prepare serial dilutions in pre-warmed culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). A dose-response curve is recommended to determine the optimal concentration. A concentration of 12 µM has been reported as the EC50 for protection against NMDA toxicity.[1]
-
Pre-treatment: Remove the existing culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control group. Incubate for 15-30 minutes at 37°C.
-
Induce Excitotoxicity: Add NMDA directly to the wells to a final concentration known to induce significant cell death (e.g., 50-100 µM). Also, maintain a control group of cells not exposed to NMDA.
-
Incubation: Return the plates to the incubator for 24 hours.
-
Assess Cytotoxicity (LDH Assay): After the incubation period, collect a sample of the culture supernatant from each well. Measure the amount of LDH released from damaged cells using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. Increased LDH release correlates with increased cell death.
-
Assess Viability (Microscopy - Optional): For visual confirmation, wash the cells and stain with a live/dead viability assay kit. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1). Capture images using a fluorescence microscope and quantify the percentage of viable neurons.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by this compound by comparing the LDH release or cell death in this compound treated groups to the NMDA-only treated group.
These protocols provide a solid foundation for investigating the neuroprotective effects of this compound in primary neuronal cultures. Researchers should optimize concentrations and timings based on their specific neuronal cell type and experimental model.
References
- 1. (R,S)-4-phosphonophenylglycine, a potent and selective group III metabotropic glutamate receptor agonist, is anticonvulsive and neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Group III mGlu Receptor Agonist, ACPT-I, Exerts Potential Neuroprotective Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Microglial Group III Metabotropic Glutamate Receptors Protects Neurons against Microglial Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct influence of the group III metabotropic glutamate receptor agonist (R,S)-4-phosphonophenylglycine [(R,S)-PPG] on different forms of neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Dissolving (RS)-PPG for In Vitro Experiments: Application Notes and Protocols
(RS)-4-Phosphonophenylglycine ((RS)-PPG) is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), making it a valuable tool for researchers in neuroscience and drug development.[1] Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible results in in vitro experiments. This document provides detailed application notes and protocols for the dissolution of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₀NO₅P |
| Molecular Weight | 231.14 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Storage (Powder) | -20°C for up to 3 years, 4°C for up to 2 years |
Solubility Data
Quantitative data on the solubility of this compound in a common solvent is summarized below. It is important to note that the solubility in aqueous solutions can be challenging and may require specific conditions.
| Solvent | Concentration | Conditions |
| Water | 2.86 mg/mL (12.37 mM) | Requires ultrasonication, warming, adjustment of pH to 12 with 0.5 M NaOH, and heating to 60°C.[1] |
| DMSO | Not explicitly specified, but generally used for water-insoluble compounds in cell-based assays. | It is recommended to prepare a high-concentration stock and dilute it in the culture medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Water (for specific applications)
This protocol is based on the supplier's recommendation for achieving the maximum concentration in water.[1] Caution: The high pH and temperature may not be suitable for all cell types or experimental setups.
Materials:
-
This compound powder
-
Sterile, deionized water (ddH₂O)
-
0.5 M NaOH solution
-
Ultrasonicator
-
Water bath or heating block
-
Sterile microcentrifuge tubes or vials
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a small volume of ddH₂O to create a slurry.
-
While vortexing or stirring, slowly add 0.5 M NaOH dropwise to adjust the pH to 12.
-
Gently warm the solution to 60°C while sonicating until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Bring the solution to the final desired volume with ddH₂O.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile tubes and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Protocol 2: General Protocol for Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex or sonicate at room temperature until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the DMSO stock solution into sterile tubes.
-
Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Important Considerations for Using DMSO:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
When diluting the DMSO stock solution into aqueous culture medium, add the stock solution to the medium while vortexing to prevent precipitation.
Application Notes
Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type, assay, and experimental goals. Based on its EC₅₀ values for different group III mGluR subtypes (ranging from 0.2 µM to 185 µM), a concentration range of 1 µM to 100 µM is a reasonable starting point for most in vitro experiments.[1] One study demonstrated that treatment of neurons with 100 µM this compound can significantly suppress the elevation of intracellular calcium.[1]
Storage of Solutions:
-
Powder: Store at -20°C for long-term storage.
-
Stock Solutions: Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]
Signaling Pathway of this compound
This compound is an agonist for group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gi/o). Activation of group III mGluRs by this compound leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Signaling pathway of this compound via group III mGluRs.
Experimental Workflow
The following diagram illustrates a general workflow for preparing and using this compound in an in vitro experiment.
Caption: Experimental workflow for using this compound.
References
Application Note & Protocol: Recommended Storage and Handling of (RS)-PPG Powder
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
(RS)-4-Phosphonophenylglycine, commonly known as (RS)-PPG, is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), including mGluR4, mGluR6, mGluR7, and mGluR8.[1] It is a valuable pharmacological tool for studying the physiological roles of these receptors and is investigated for its anticonvulsive and neuroprotective activities.[1] The integrity, purity, and stability of this compound powder are critical for obtaining accurate and reproducible experimental results. This document provides detailed guidelines and protocols for the optimal storage, handling, and stability assessment of this compound powder.
2.0 Recommended Storage Conditions
Proper storage is essential to prevent degradation and ensure the long-term viability of this compound. The following conditions are recommended based on supplier data.
2.1 this compound as a Solid Powder Storing this compound as a solid, white to off-white powder is the most stable method for long-term preservation.[1]
| Storage Temperature | Shelf Life | Notes |
| -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for medium-term storage. |
2.2 this compound in Solvent Once dissolved, the stability of this compound is reduced. Stock solutions should be prepared fresh whenever possible. If storage is necessary, it should be for a limited duration at ultra-low temperatures.
| Storage Temperature | Shelf Life | Notes |
| -80°C | 6 months | Use within 6 months. |
| -20°C | 1 month | Use within 1 month. |
General Guidance:
-
Moisture: Keep containers tightly sealed to prevent moisture absorption, which can degrade the powder and affect sprayability and performance.[2]
-
Heat: Avoid storing the powder in locations with exposure to extreme heat, as high temperatures can cause the powder to form lumps or cake together and can be detrimental to chemical stability.[3]
-
Incompatible Materials: Store away from strong oxidizers and strong acids.[4]
3.0 Protocol: Stability Assessment of this compound Powder
This protocol outlines a method for evaluating the stability of this compound powder over time using High-Performance Liquid Chromatography (HPLC).
3.1 Objective To assess the purity and identify potential degradation products of this compound powder under various temperature and humidity conditions over an extended period.
3.2 Materials
-
This compound powder (CAS No. 120667-15-4)
-
HPLC system with UV detector
-
Analytical balance
-
Environmental stability chambers
-
HPLC-grade water and solvents
-
pH meter
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
3.3 Methodology
-
Initial Analysis (T=0):
-
Accurately weigh and dissolve a sample of this compound powder in an appropriate solvent (e.g., water, with pH adjustment if necessary) to create a stock solution of known concentration.
-
Perform HPLC analysis to establish the initial purity profile and retention time. This serves as the baseline reference.
-
-
Sample Preparation for Storage:
-
Aliquot approximately 5-10 mg of this compound powder into multiple amber glass vials.
-
Tightly seal the vials to prevent contamination and moisture ingress.
-
-
Storage Conditions:
-
Place sets of vials into environmental chambers set to the following conditions:
-
-20°C (Control)
-
4°C
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% Relative Humidity (RH)
-
-
-
Time Points for Analysis:
-
Pull samples from each storage condition at predetermined intervals: 1, 3, 6, 12, 24, and 36 months.
-
-
Sample Analysis:
-
Data Evaluation:
-
Compare the chromatograms from each time point to the T=0 baseline.
-
Calculate the percentage purity of this compound.
-
Identify and quantify any new peaks, which may represent degradation products.
-
A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
3.4 Experimental Workflow Diagram
References
Application Notes and Protocols for Preparing (RS)-PPG Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation of stock solutions of (RS)-4-Phosphonophenylglycine ((RS)-PPG), a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs).[1] Proper preparation and storage of this compound stock solutions are crucial for ensuring experimental consistency and accuracy in cellular and molecular neuroscience research. This document outlines the chemical and physical properties of this compound, provides solubility data, and offers step-by-step protocols for preparing stock solutions in both aqueous buffers and dimethyl sulfoxide (B87167) (DMSO). Additionally, a diagram of the canonical group III mGluR signaling pathway and an experimental workflow for stock solution preparation are included to support experimental design and execution.
Introduction to this compound
This compound is a widely used pharmacological tool for studying the physiological and pathophysiological roles of group III metabotropic glutamate receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are G-protein coupled receptors (GPCRs) that are primarily located presynaptically and play a key role in modulating neurotransmitter release. Activation of group III mGluRs by agonists like this compound generally leads to the inhibition of neurotransmission, offering a potential therapeutic avenue for conditions associated with excessive glutamate activity. For instance, treatment of neurons with 100 μM this compound has been shown to significantly suppress the elevation of intracellular calcium and protect neurons from apoptosis.[1]
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₀NO₅P |
| Molecular Weight | 231.14 g/mol |
| CAS Number | 120667-15-4 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C |
This compound Efficacy at Group III mGluRs
This compound acts as a potent and selective agonist for group III mGluRs, with varying efficacy at the different receptor subtypes.
| Receptor Subtype | EC₅₀ (μM) |
| hmGluR4a | 5.2 |
| hmGluR6 | 4.7 |
| hmGluR7b | 185 |
| hmGluR8a | 0.2 |
Data from MedChemExpress.[1]
Group III mGluR Signaling Pathway
Activation of group III mGluRs by this compound initiates a signaling cascade that is negatively coupled to adenylyl cyclase. This leads to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effector proteins.
Experimental Protocols: Preparing this compound Stock Solutions
Below are two recommended protocols for preparing this compound stock solutions for use in cell culture. The choice of solvent will depend on the experimental requirements and cell type sensitivity.
Protocol 1: Aqueous Stock Solution Preparation
This protocol is recommended for experiments where the presence of organic solvents like DMSO is undesirable.
Materials:
-
This compound powder
-
Sterile, cell culture-grade water (e.g., WFI or ultrapure water)
-
Sterile 0.5 M Sodium Hydroxide (NaOH) solution[2]
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Water bath or heat block set to a maximum of 60°C
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder and transfer it to a sterile conical tube.
-
Initial Reconstitution: Add a portion of the sterile water to the tube. For example, to prepare a 10 mM stock solution from 2.31 mg of this compound, add approximately 0.8 mL of water.
-
Solubilization:
-
Vortex the suspension briefly.
-
Carefully add 0.5 M NaOH dropwise while vortexing until the powder dissolves. Use the minimal amount of NaOH necessary for dissolution.
-
If the compound does not fully dissolve, warm the solution in a water bath or heat block at a temperature no higher than 60°C for a few minutes.
-
Sonicate briefly if necessary to aid dissolution.
-
-
Final Volume Adjustment: Once the this compound is completely dissolved, add sterile water to reach the final desired concentration (e.g., bring the total volume to 1 mL for a 10 mM stock solution).
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.[1] This step is critical to ensure the sterility of the stock solution.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: DMSO Stock Solution Preparation
This protocol provides an alternative for preparing a high-concentration stock solution.
Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weighing: In a sterile environment, weigh the desired amount of this compound powder and transfer it to a sterile conical tube.
-
Reconstitution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add 1 mL of DMSO to 23.11 mg of this compound).
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Important Considerations for DMSO Stocks:
-
When preparing the working solution, dilute the DMSO stock directly into the cell culture medium.
-
Ensure the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5%.[3]
-
It is crucial to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing this compound stock solutions.
Summary of Storage Conditions
Proper storage is essential to maintain the stability and activity of this compound stock solutions.
| Solution Type | Storage Temperature | Duration |
| Aqueous Stock | -80°C | Up to 6 months |
| Aqueous Stock | -20°C | Up to 1 month |
| DMSO Stock | -80°C | Up to 6 months |
| DMSO Stock | -20°C | Up to 1 month |
Avoid repeated freeze-thaw cycles for all stock solutions.[1]
Conclusion
The protocols and information provided in these application notes are intended to guide researchers in the proper preparation and use of this compound for in vitro cell culture experiments. Adherence to these guidelines will help ensure the reliability and reproducibility of experimental results when investigating the role of group III metabotropic glutamate receptors in various biological processes.
References
Application Notes & Protocols: Techniques for Assessing (RS)-PPG Efficacy In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
(RS)-PPG, also known as (d,l)-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP), is a synthetic analog of ceramide. It functions as a potent inhibitor of the enzyme UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS). GCS catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1][2] The D-threo enantiomer, D-PDMP, is the biologically active form that competitively inhibits GCS.[2] By blocking this initial step, this compound effectively reduces the production of a wide array of downstream GSLs, a strategy known as Substrate Reduction Therapy (SRT). This mechanism of action makes this compound a valuable tool for studying the roles of GSLs and a potential therapeutic agent for diseases characterized by GSL accumulation or dysregulation.
These notes provide an overview of the in vivo applications of this compound and detailed protocols for assessing its efficacy in preclinical models of lysosomal storage disorders and cancer.
Mechanism of Action: Glucosylceramide Synthase Inhibition
This compound acts as a competitive inhibitor of Glucosylceramide Synthase (GCS), preventing the conversion of ceramide to glucosylceramide. This leads to a reduction in the cellular levels of hundreds of downstream glycosphingolipids.[1] This inhibition can also lead to the accumulation of the substrate, ceramide, which may enhance apoptotic responses to stimuli like ionizing radiation.[3]
Caption: Signaling pathway of this compound action.
Application 1: Lysosomal Storage Disorders (Gaucher & Fabry Disease)
Background: Lysosomal storage disorders like Gaucher disease and Fabry disease are caused by genetic defects in enzymes responsible for GSL degradation.[4][5] This leads to the pathological accumulation of GSLs in various tissues. This compound, through substrate reduction, can lower the overall GSL burden, thereby alleviating disease pathology.[6]
In Vivo Model: Fabry Disease (GLAko Mouse)
A common model is the α-galactosidase A knockout (GLAko) mouse, which mimics the enzymatic defect in Fabry disease, leading to the accumulation of globotriaosylceramide (Gb3).[7] A more symptomatic model can be generated by crossbreeding GLAko mice with transgenic mice expressing human Gb3 synthase (G3Stg/GLAko), resulting in higher Gb3 levels and progressive renal impairment.[7]
Experimental Protocol: Efficacy in a Fabry Disease Mouse Model
-
Animal Model: Male G3Stg/GLAko mice, 5 weeks of age.
-
Acclimatization: House animals for at least one week under standard conditions (12:12 h light:dark cycle, food and water ad libitum) before the experiment.[8]
-
Grouping: Randomly assign mice to two groups (n=8-10 per group):
-
Vehicle Control (formulated diet without drug)
-
This compound Treatment (e.g., 60 mg/kg/day in formulated diet)[8]
-
-
Drug Administration: Provide the formulated diet for a period of 8-12 weeks. Monitor food intake and body weight regularly.
-
Sample Collection (Baseline and End-of-Study):
-
Collect urine via metabolic cages to measure volume and albumin concentration.
-
Collect blood via retro-orbital or tail vein sampling for serum analysis of Gb3 and lyso-Gb3.
-
-
Endpoint Analysis:
-
Biochemical Analysis: Quantify Gb3 and lyso-Gb3 levels in serum and homogenized tissues (kidney, heart, liver) using Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS).[8]
-
Renal Function Assessment: Measure blood urea (B33335) nitrogen (BUN) from serum and urine osmolality.[7]
-
Histopathology: Perfuse animals with PBS and fix organs (especially kidneys) in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess cellular vacuolation and glomerular injury.
-
Data Presentation: Expected Outcomes
| Parameter | Vehicle Control | This compound Treated | Expected % Change |
| Serum Lyso-Gb3 (ng/mL) | High | Low | ↓ 50-80% |
| Kidney Gb3 (µg/g tissue) | High | Low | ↓ 40-70% |
| Urinary Albumin (mg/24h) | Elevated | Near Normal | ↓ 60-90% |
| Blood Urea Nitrogen (mg/dL) | Elevated | Near Normal | ↓ 30-50% |
Application 2: Oncology
Background: Glycosphingolipids are known to be dysregulated in cancer, affecting processes like cell growth, migration, and drug resistance. Inhibiting GCS with this compound can suppress tumor growth and metastasis and may sensitize cancer cells to conventional therapies.[3]
In Vivo Model: Pancreatic Cancer Xenograft
Patient-derived or cell-line-derived xenograft models in immunodeficient mice (e.g., NOD-SCID or NSG) are standard for evaluating anti-cancer efficacy in vivo.[9][10]
Experimental Protocol: Efficacy in a Pancreatic Cancer Xenograft Model
-
Cell Culture: Culture human pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) under standard conditions.
-
Animal Model: Female immunodeficient mice (e.g., NSG), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ cancer cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²)/2.
-
Grouping and Treatment: Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound (e.g., 50-100 mg/kg, daily oral gavage or in diet)
-
Standard-of-Care Chemotherapy (e.g., Gemcitabine)
-
Combination: this compound + Chemotherapy
-
-
Treatment Duration: Treat animals for 21-28 days. Monitor body weight and clinical signs of toxicity.
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Compare the final tumor volumes and weights between groups. Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Biomarker Analysis: At the end of the study, collect tumors and perform LC/MS/MS to measure GlcCer and ceramide levels to confirm target engagement.
-
Histopathology/Immunohistochemistry: Analyze tumor sections for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Data Presentation: Expected Outcomes
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Tumor GlcCer |
| Vehicle | ~1500 | - | Baseline |
| This compound | ~900 | 40% | ↓ |
| Chemotherapy | ~750 | 50% | No change |
| Combination | ~300 | 80% | ↓ |
General Experimental Workflow
The following diagram outlines a general workflow for assessing the in vivo efficacy of this compound.
Caption: General workflow for in vivo this compound efficacy studies.
References
- 1. Metabolism of D-[3H]threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an inhibitor of glucosylceramide synthesis, and the synergistic action of an inhibitor of microsomal monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enzo Life Sciences DL-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol | Fisher Scientific [fishersci.com]
- 4. Frontiers | Establishment and Phenotypic Analysis of the Novel Gaucher Disease Mouse Model With the Partially Humanized Gba1 Gene and F213I Mutation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
- 7. A symptomatic Fabry disease mouse model generated by inducing globotriaosylceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucosylceramide synthase inhibition reduces ganglioside GM3 accumulation, alleviates amyloid neuropathology, and stabilizes remote contextual memory in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bidirectional effects of morphine on pancreatic cancer progression via the p38/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
(RS)-PPG Dose-Response Curve Variability: Technical Support Center
Welcome to the technical support center for (RS)-PPG [(RS)-4-Phosphonophenylglycine] dose-response curve troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments, helping you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs).[1] Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are G-protein coupled receptors that are negatively coupled to adenylyl cyclase.[2][3] Upon activation by an agonist like this compound, the associated inhibitory G-protein (Gi/Go) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: I am observing significant variability and a shallow slope in my this compound dose-response curve. What are the potential causes?
Several factors can contribute to a variable and shallow dose-response curve. These can be broadly categorized into reagent-related, assay-related, and data analysis-related issues.
-
Reagent-Related:
-
Compound Stability: this compound solutions may degrade over time, especially if not stored properly. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., aqueous buffers) might affect cell viability or interact with the assay components at higher concentrations. Always include a vehicle control in your experimental design.
-
-
Assay-Related:
-
Cell Health and Density: Unhealthy or inconsistently plated cells will respond variably to stimulation. Ensure consistent cell seeding density and monitor cell viability.
-
Assay Window: The difference in signal between the baseline (unstimulated) and the maximal response may be too small. Optimizing assay conditions, such as incubation time and temperature, can help to widen this window.
-
Receptor Expression Levels: The expression level of the target group III mGluR subtype in your cell line can significantly impact the magnitude of the response. Low receptor expression will naturally lead to a smaller response.
-
-
Data Analysis-Related:
-
Inappropriate Curve Fitting Model: Using a standard four-parameter logistic model might not be appropriate for all dose-response curves.[4][5] Consider alternative models if your data exhibits non-standard behavior.
-
Data Normalization: Improper normalization, especially with deviating control values, can distort the dose-response curve.[6]
-
Q3: My this compound dose-response curve has a low Emax (maximum effect) or appears incomplete. What should I do?
A low Emax or an incomplete curve, where the response does not plateau at high concentrations, can be due to several factors:
-
Insufficient Concentration Range: The highest concentration of this compound used may not be sufficient to elicit a maximal response. It is recommended to use a wide range of concentrations (spanning several log units) to ensure the top of the curve is reached.[5]
-
Partial Agonism: In some cellular systems or with specific mGluR subtypes, this compound might act as a partial agonist, meaning it cannot elicit the full response that a full agonist would.
-
Solubility Issues: this compound may have limited solubility at very high concentrations, preventing the delivery of the intended dose to the cells.
-
Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization, where the receptors become less responsive over time. Consider optimizing the stimulation time.
Q4: The EC50 value I'm getting for this compound is different from the published values. Why is this happening?
Discrepancies in EC50 values are common and can be attributed to differences in experimental systems.
-
Receptor Subtype: this compound has different potencies at different group III mGluR subtypes.[1] Ensure you are comparing your results to literature values for the specific subtype expressed in your cells.
-
Cellular Context: The EC50 can be influenced by the specific cell line used, its receptor expression level, and the downstream signaling components present.
-
Assay Conditions: Factors such as temperature, pH, and buffer composition can all affect ligand binding and receptor activation, leading to shifts in the EC50 value.
Quantitative Data Summary
The potency of this compound, as measured by its EC50 value, varies significantly across different human group III mGluR subtypes.
| Receptor Subtype | Reported EC50 (μM) |
| hmGluR4a | 5.2[1] |
| hmGluR6 | 4.7[1] |
| hmGluR7b | 185[1] |
| hmGluR8a | 0.2[1] |
Experimental Protocols
Protocol: Measuring this compound-mediated Inhibition of Forskolin-stimulated cAMP Accumulation
This protocol describes a common method for generating a dose-response curve for a Gi-coupled receptor agonist like this compound.
-
Cell Culture:
-
Plate cells expressing the target group III mGluR subtype (e.g., HEK293 cells stably expressing hmGluR8a) in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate aqueous buffer (e.g., PBS or HBSS).
-
Perform serial dilutions of this compound to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 μM).
-
Prepare a solution of forskolin (B1673556) (an adenylyl cyclase activator) at a concentration that elicits a sub-maximal cAMP response (e.g., 10 μM).
-
Include a vehicle control (buffer only).
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for 15-30 minutes.
-
Add forskolin to all wells except for the basal control wells.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
Normalize the data: Set the basal cAMP level (no forskolin, no this compound) as 0% and the forskolin-stimulated level (no this compound) as 100%.
-
Plot the normalized response (as a percentage of the forskolin response) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and other parameters.
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (RS)-PPG for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing (RS)-4-Phosphonophenylglycine ((RS)-PPG) for neuroprotection studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize your experiments for maximal neuroprotective outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for neuroprotection?
This compound is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1] Its neuroprotective effects are primarily attributed to its ability to mitigate excitotoxicity.[2] By activating presynaptic group III mGluRs, this compound inhibits the release of glutamate, the primary excitatory neurotransmitter in the central nervous system. This reduction in excessive glutamate stimulation helps prevent the downstream cascade of neuronal injury and death.
Q2: In which models of neuronal injury is this compound most effective?
Current research indicates that this compound demonstrates significant neuroprotective effects in models where excitotoxicity is a primary driver of neuronal damage.[2] For instance, it has shown pronounced efficacy in a rat model of quinolinic acid-induced striatal lesions, which is an excitotoxic model.[2] However, its effectiveness may be limited in models of focal or global cerebral ischemia.[2]
Q3: What is a recommended starting concentration for this compound in in vitro experiments?
A starting concentration of 100 µM has been shown to be effective in protecting cortical neurons from apoptosis induced by amyloid-beta peptide [31-35].[1] However, the optimal concentration can be highly dependent on the specific cell type, injury model, and experimental conditions. A dose-response study is always recommended to determine the most effective concentration for your system.
Q4: I am not observing a neuroprotective effect with this compound. What are some common troubleshooting steps?
If you are not observing the expected neuroprotective effect, consider the following:
-
Dose Optimization: The concentration of this compound may be suboptimal. It is crucial to perform a dose-response curve to identify the most effective concentration in your specific model.
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Model Specificity: As noted, this compound is most effective against excitotoxicity-mediated damage.[2] Its efficacy may be limited in other injury paradigms. Confirm that your model involves an excitotoxic component.
-
Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored to maintain its activity. According to supplier recommendations, stock solutions can be stored at -80°C for up to 6 months or -20°C for one month.[1]
-
Timing of Administration: The timing of this compound application relative to the neurotoxic insult is critical. For neuroprotection, it is often necessary to pre-treat the cells with this compound before inducing damage.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: EC₅₀ Values of this compound for Human Group III mGluRs
| Receptor Subtype | EC₅₀ (µM) |
| hmGluR4a | 5.2[1] |
| hmGluR6 | 4.7[1] |
| hmGluR7b | 185[1] |
| hmGluR8a | 0.2[1] |
Table 2: Effective Concentrations of this compound in Neuroprotection Models
| Model System | This compound Concentration | Observed Neuroprotective Effect |
| Aβ[31-35]-treated cortical neurons | 100 µM[1] | Suppressed elevation of intracellular calcium and protected neurons from apoptosis.[1] |
| Quinolinic acid-induced striatal lesions in rats | 300 nmol (in vivo)[2] | Pronounced neuroprotective effects against excitotoxicity.[2] |
| Hypoxia/hypoglycaemia in hippocampal slices | Not specified | Improved recovery of population spike amplitude.[2] |
Experimental Protocols
Protocol: In Vitro Excitotoxicity Assay in Cortical Neurons
This protocol provides a general framework for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neuron cultures.
1. Cell Culture:
- Plate primary cortical neurons in 96-well plates at a suitable density.
- Culture the neurons for at least 7 days in vitro to allow for maturation.
2. This compound Pre-treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
- Prepare serial dilutions of this compound in culture medium to achieve final concentrations for the dose-response experiment (e.g., 0.1, 1, 10, 50, 100 µM).
- Remove the old medium from the neurons and replace it with the medium containing the different concentrations of this compound.
- Include a vehicle control group.
- Incubate the cells for 2 hours at 37°C.
3. Glutamate-Induced Excitotoxicity:
- Prepare a high-concentration stock solution of glutamate.
- Add glutamate to the wells to a final concentration known to induce excitotoxicity (e.g., 5 mM). Do not add glutamate to the control wells.
- Incubate the plate for 24 hours at 37°C.
4. Assessment of Cell Viability:
- Quantify cell viability using a standard method such as the MTT assay or LDH assay.
- For the LDH assay, collect the culture supernatant to measure the release of lactate (B86563) dehydrogenase, an indicator of cell death.
5. Data Analysis:
- Calculate the percentage of cell viability or cytotoxicity for each treatment group relative to the control and glutamate-only groups.
- Plot the dose-response curve to determine the optimal neuroprotective concentration of this compound.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway for neuroprotection.
Experimental Workflow
Caption: Experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
Caption: Troubleshooting flowchart for this compound experiments.
References
potential off-target effects of (RS)-4-phosphonophenylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (RS)-4-phosphonophenylglycine (4-PPG).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (RS)-4-phosphonophenylglycine (4-PPG)?
(RS)-4-phosphonophenylglycine is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs).[1] It preferentially activates mGluR4, mGluR6, and mGluR8 subtypes, and to a lesser extent, mGluR7.[1] Group III mGluRs are G-protein coupled receptors that are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
Q2: What are the known on-target effects of 4-PPG?
As a group III mGluR agonist, 4-PPG can induce a range of physiological effects, including neuroprotection against excitotoxicity and anticonvulsant activity.[1][3][4] These effects are primarily mediated by the inhibition of neurotransmitter release from presynaptic terminals.[1]
Q3: Are there any known off-target effects of 4-PPG?
While generally selective for group III mGluRs, (RS)-4-PPG has been reported to show micromolar affinity for a Ca2+/Cl¯-dependent L-glutamate binding site in the rat brain.[1] It is important to note that the physiological relevance of this binding site and its correspondence to a specific receptor are still under investigation.[5][6] At concentrations above 300 µM, its activity at other receptors is considered negligible.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent results in cellular assays. | Off-target effects: The observed effects may not be solely mediated by group III mGluRs, especially at higher concentrations of 4-PPG. The interaction with the Ca2+/Cl¯-dependent L-glutamate binding site could contribute to the observed phenotype.[1] | 1. Concentration-response curve: Perform a detailed concentration-response analysis to determine the EC50 for your specific assay. Use the lowest effective concentration to minimize potential off-target effects.2. Use of antagonists: Employ selective group III mGluR antagonists, such as (RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG), to confirm that the observed effect is mediated by group III mGluRs.[7][8][9]3. Control experiments: In assays measuring glutamate-related effects, consider control experiments that can differentiate between mGluR-mediated signaling and effects from the Ca2+/Cl¯-dependent L-glutamate binding site. This may involve varying the ionic composition of the assay buffer. |
| Variability in neuroprotective or anticonvulsant effects in vivo. | Pharmacokinetics and bioavailability: The route of administration, dose, and metabolism of 4-PPG can influence its effective concentration in the central nervous system. | 1. Dose-response studies: Conduct in vivo dose-response studies to establish the optimal dose for the desired effect.2. Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to measure the concentration of 4-PPG in the brain tissue at different time points. |
| Difficulty replicating published data. | Experimental conditions: Minor variations in experimental protocols, such as cell line passage number, reagent quality, or incubation times, can significantly impact results. | 1. Protocol standardization: Ensure all experimental parameters are standardized and consistent across experiments.2. Reagent validation: Verify the purity and activity of the (RS)-4-PPG compound. |
Quantitative Data Summary
Table 1: Potency of (RS)-4-phosphonophenylglycine at human group III mGluRs
| Receptor Subtype | EC50 (µM) |
| hmGluR4a | 5.2 ± 0.7 |
| hmGluR6 | 4.7 ± 0.9 |
| hmGluR7b | 185 ± 42 |
| hmGluR8a | 0.2 ± 0.1 |
| Data from Gasparini et al., 1999.[1] |
Table 2: Selectivity Profile of (RS)-4-phosphonophenylglycine
| Receptor/Channel | Activity | Concentration |
| Group I mGluRs | Inactive | ≥200 µM |
| Group II mGluRs | Inactive | ≥200 µM |
| NMDA Receptors | Inactive | >300 µM |
| AMPA Receptors | Inactive | >300 µM |
| Kainate Receptors | Inactive | >300 µM |
| Ca2+/Cl¯-dependent L-glutamate binding site | Micromolar affinity | Not specified |
| Data from Gasparini et al., 1999.[1] |
Key Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the inhibition of adenylyl cyclase activity following the activation of group III mGluRs by (RS)-4-PPG.
Materials:
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Cells expressing the group III mGluR of interest (e.g., CHO or HEK293 cells)
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(RS)-4-phosphonophenylglycine (4-PPG)
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cAMP assay kit (e.g., HTRF, ELISA)
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Cell culture medium
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Assay buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
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Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
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Compound Preparation: Prepare serial dilutions of 4-PPG in the assay buffer.
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Assay: a. Wash the cells with the assay buffer. b. Add the 4-PPG dilutions to the respective wells. c. Incubate for 15-30 minutes at 37°C. d. Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the basal control. e. Incubate for another 15-30 minutes at 37°C.
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Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
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Data Analysis: Plot the cAMP concentration against the log of the 4-PPG concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to mGluRs upon agonist binding.
Materials:
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Cell membranes prepared from cells expressing the group III mGluR of interest
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(RS)-4-phosphonophenylglycine (4-PPG)
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[35S]GTPγS
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GDP
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Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
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Scintillation counter
Procedure:
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Membrane Preparation: Prepare cell membranes from the expressing cell line.
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Reaction Mixture: In a microcentrifuge tube, combine the cell membranes, GDP, and varying concentrations of 4-PPG in the assay buffer.
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Initiation: Add [35S]GTPγS to initiate the binding reaction.
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Incubation: Incubate the mixture at 30°C for 30-60 minutes.
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Termination: Stop the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
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Detection: Measure the radioactivity retained on the filter using a scintillation counter.
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Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS) from the total binding. Plot the specific binding against the 4-PPG concentration to determine the EC50.
Visualizations
Caption: Group III mGluR signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 3. Antagonism of metabotropic glutamate receptor 4 receptors by (RS)-alpha-cyclopropyl-4-phosphonophenylglycine alters the taste of amino acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct influence of the group III metabotropic glutamate receptor agonist (R,S)-4-phosphonophenylglycine [(R,S)-PPG] on different forms of neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cl-/Ca2+-dependent L-glutamate binding sites do not correspond to 2-amino-4-phosphonobutanoate-sensitive excitatory amino acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cl-/Ca2+-dependent L-glutamate binding sites do not correspond to 2-amino-4-phosphonobutanoate-sensitive excitatory amino acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic AMP-dependent protein kinase phosphorylates group III metabotropic glutamate receptors and inhibits their function as presynaptic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (RS)-PPG Experimental Buffer Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the precipitation of (RS)-4-phosphonophenylglycine ((RS)-PPG) in experimental buffers. Below you will find frequently asked questions (FAQs) and a detailed troubleshooting guide to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous experimental buffer?
A1: this compound is sparingly soluble in neutral aqueous solutions. This is due to its zwitterionic nature, meaning it has both an acidic phosphono group and a basic amino group. At neutral pH, the molecule has a net neutral charge, which can lead to low solubility in water and a tendency to precipitate. Solubility is significantly influenced by the pH of the solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For a high-concentration, readily soluble stock solution, Dimethyl Sulfoxide (DMSO) is a good option. A solubility of 2 mg/mL in DMSO has been reported. For aqueous experiments, it is crucial to prepare a high pH aqueous stock solution first and then dilute it into your experimental buffer.
Q3: How can I prepare an aqueous stock solution of this compound?
A3: Due to its low solubility in neutral water, pH adjustment is necessary. One supplier suggests a method to achieve a concentration of up to 2.86 mg/mL (12.37 mM) in water by adjusting the pH to 12 with 0.5 M NaOH, accompanied by ultrasonication and warming to 60°C.[1] It is critical to then carefully neutralize the solution to the desired final pH of your experiment while monitoring for any signs of precipitation.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Stock solutions of this compound in an organic solvent like DMSO or a high-pH aqueous solution should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Q5: Can I dissolve this compound directly into my phosphate-buffered saline (PBS) or TRIS buffer?
A5: Direct dissolution of this compound in neutral buffers like PBS or TRIS at high concentrations is likely to result in precipitation. It is highly recommended to first prepare a concentrated stock solution as described in Q3 and then dilute it to the final desired concentration in your pre-warmed experimental buffer.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to diagnose and resolve issues with this compound precipitation in your experimental buffer.
Table 1: Summary of Potential Issues and Solutions
| Potential Cause | Observation | Recommended Solution |
| Low Intrinsic Aqueous Solubility | This compound powder does not dissolve or forms a suspension in neutral buffer. | Prepare a concentrated stock solution in DMSO or an alkaline aqueous solution (e.g., pH 12 with NaOH) first. |
| Incorrect pH | Precipitation occurs when diluting an alkaline stock solution into a neutral or acidic buffer. | Adjust the pH of the final experimental buffer after adding the this compound stock solution, or perform a gradual pH adjustment of the stock solution before final dilution. |
| High Final Concentration | The solution becomes cloudy or forms a precipitate after dilution, even with pH adjustment. | The final concentration may exceed the solubility limit in your specific buffer. Try working at a lower final concentration of this compound. |
| Buffer Composition | Precipitation is observed in one type of buffer but not another. | Certain buffer components may interact with this compound. Test solubility in different buffer systems (e.g., TRIS vs. HEPES). |
| Temperature Effects | Precipitation occurs when the solution is cooled. | Prepare and use the this compound solution at a consistent temperature (e.g., 37°C). Ensure the experimental buffer is pre-warmed before adding the stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
This protocol is based on supplier information for achieving a soluble aqueous stock solution.[1]
Materials:
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This compound powder
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Sterile, deionized water
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0.5 M NaOH solution
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Sterile microcentrifuge tubes
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Ultrasonic bath
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Water bath or heating block set to 60°C
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pH meter
Procedure:
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Weigh out the required amount of this compound to prepare a 10 mM solution. (Molecular Weight of this compound is approximately 231.14 g/mol ).
-
Add the appropriate volume of sterile, deionized water to the this compound powder in a microcentrifuge tube.
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Vortex the suspension briefly.
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Place the tube in an ultrasonic bath for 5-10 minutes.
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Slowly add 0.5 M NaOH dropwise while monitoring the pH. Continue adding until the this compound dissolves and the pH reaches 12.
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To aid dissolution, place the tube in a 60°C water bath for 10-15 minutes, vortexing intermittently.
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Once fully dissolved, allow the solution to cool to room temperature.
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Sterile filter the stock solution through a 0.22 µm filter.
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Store the stock solution at -20°C or -80°C.
Note: When preparing your final experimental solution, carefully and slowly adjust the pH back to the desired physiological range. It is advisable to perform a small-scale test to ensure the compound remains in solution at the final pH and concentration.
Protocol 2: Preparation of a 10 mg/mL DMSO Stock Solution of this compound
Materials:
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This compound powder
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Anhydrous DMSO
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Sterile microcentrifuge tubes
Procedure:
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Weigh out the desired amount of this compound.
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Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration.
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Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may assist dissolution.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: When preparing your final experimental solution, ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.1%).
Visual Guides
References
controlling for confounding variables in (RS)-PPG studies
Technical Support Center: (RS)-PPG Studies
Welcome to the technical support center for remote photoplethysmography (rPPG) studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for common confounding variables during their experiments.
Frequently Asked Questions (FAQs)
Category 1: Motion Artifacts
Q1: What are motion artifacts and why do they corrupt rPPG signals?
A: Motion artifacts are distortions in the rPPG signal caused by physical movement of the subject.[1][2][3] Non-contact sensors are highly sensitive to the subject's motion.[1][2][3] This movement can be voluntary (e.g., talking, head rotation) or involuntary (e.g., tremors, respiratory movements). The core issue is that motion alters the path of light reflected from the skin to the camera, mixing noise with the subtle, blood-volume-pulse-related color changes that constitute the actual rPPG signal.[3] Even slight head movements can cause uneven light reflection due to the face's curvature, leading to significant signal artifacts.[1][2][3]
Q2: How can I minimize motion artifacts during the experimental design and data acquisition phases?
A:
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Subject Instruction: Clearly instruct participants to remain as still as possible during the recording. Explain the importance of minimizing head movements, talking, and facial expressions.
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Stabilization: Use a chin rest or headrest to help the subject maintain a stable position throughout the experiment.
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Session Duration: Keep recording sessions short and include breaks to reduce participant fatigue and restlessness. Previous studies indicate that the accuracy of heart rate recorded via rPPG can depend on the duration of the video being analyzed.[4]
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Reference Signals: For advanced correction, consider using a reference sensor, like an accelerometer attached to the participant, to record motion data simultaneously. This data can be used in post-processing to filter out motion-related noise.
Q3: What post-processing techniques can be used to remove motion artifacts from my data?
A: Several signal processing algorithms are available to reduce motion artifacts after data collection. Common approaches include:
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Adaptive Filtering: These filters use a reference noise signal (e.g., from an accelerometer or motion-heavy components of the video) to subtract the artifact from the raw rPPG signal.[3][5] Techniques like Adaptive Noise Cancellation (ANC) based on Recursive Least Squares (RLS) have proven effective.[1][2][3]
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Signal Decomposition: Methods like Independent Component Analysis (ICA) and Principal Component Analysis (PCA) can separate the raw signal into multiple components.[5] The component corresponding to the physiological pulse can be identified and isolated, while components corresponding to motion are discarded.
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Wavelet Transform: The wavelet transform method can decompose the signal into different frequency components, allowing for the identification and removal of noise characteristic of motion artifacts.[5] Some research suggests wavelet transformation is superior to adaptive filtering for preserving the signal's integrity for clinical interpretation.[5]
Category 2: Skin Tone and Gender
Q1: How does skin tone affect rPPG measurements?
A: Skin tone is a significant potential confounder in rPPG studies.[6][7][8] The principle of rPPG relies on measuring light reflected from subcutaneous blood vessels.[6] Melanin, the pigment responsible for darker skin tones, absorbs more light across the visible spectrum.[6][9] This increased absorption reduces the amount of light that reaches the blood vessels and returns to the camera, resulting in a weaker signal-to-noise ratio (SNR) for individuals with darker skin.[6][10] This can lead to a significant drop in measurement accuracy, particularly for the darkest skin types (e.g., Fitzpatrick Scale VI).[6]
Q2: Are there specific rPPG algorithms that are less sensitive to variations in skin tone?
A: Yes, the choice of algorithm matters. Chrominance-based methods (e.g., CHROM) and Plane-Orthogonal-to-Skin (POS) have shown varying performance across skin tones.[11] Some studies suggest that certain algorithms may be inherently biased toward lighter skin tones.[10] It is crucial to select and validate algorithms on diverse datasets that are representative of the population you intend to study.[6][10] One study found no significant performance decrease for any skin tone group when using a POS algorithm followed by convolutional filters for denoising.[12]
Q3: How should I account for skin tone in my study protocol?
A:
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Standardized Measurement: Use a standardized scale, such as the Fitzpatrick scale, to classify and record the skin tone of all participants.[6][12] The Fitzpatrick scale ranges from 1 to 6, corresponding to the lightest and darkest skin types, respectively.[12]
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Representative Sampling: Ensure your study population includes a diverse range of skin tones to assess the generalizability of your findings.[6]
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Stratified Analysis: In your data analysis, stratify the results by skin tone group to identify any performance biases. This involves analyzing the accuracy metrics (e.g., Mean Absolute Error, SNR) for each group separately.
Q4: Does gender influence rPPG signal quality?
A: Some meta-analyses have observed a slight decrease in rPPG performance for females compared to males, although the effect is generally less pronounced than that of skin tone.[6] The underlying reasons are still being investigated but may relate to physiological or anatomical differences. It is good practice to record gender as a demographic variable and check for any performance differences in your analysis.
Category 3: Lighting Conditions
Q1: Why are lighting conditions a critical confounding variable?
A: The rPPG signal is inherently weak and highly susceptible to changes in ambient illumination. Insufficient or fluctuating light can severely degrade signal quality.[13]
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Low Light: Low illumination amplifies noise, reduces the signal-to-noise ratio, and can cause blurring of skin features, making it challenging to extract a reliable rPPG signal.[13]
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Dynamic Lighting: Rapid changes in light intensity or color (e.g., from computer screens, passing shadows) can introduce powerful artifacts that can be mistaken for physiological signals.[13]
Q2: What is the recommended experimental protocol for controlling lighting?
A:
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Environment: Conduct experiments in a room with no windows or with blackout curtains to eliminate unpredictable changes from sunlight.
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Controlled Source: Use a stable, controlled artificial light source. LED panels with adjustable brightness and color temperature are a good option.[14]
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Consistent Positioning: Position the light source(s) consistently for all participants to ensure uniform facial illumination. Placing the light source directly behind the camera can sometimes lead to signal quality loss due to specular reflection.[14][15]
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Measure and Report: Use a lux meter to measure and record the illuminance level at the participant's face.[14] Report these conditions in your methodology to ensure reproducibility. Studies have shown that manual adjustment of camera gain and exposure time can enable accurate measurements in illuminance levels as low as 25 lux.[16]
-
Avoid Mixed Lighting: Do not mix different types of light sources (e.g., fluorescent and incandescent) as they have different spectral properties that can affect the rPPG signal.
Troubleshooting Guides & Data
Troubleshooting Common Problems
| Observed Issue | Potential Cause (Confounder) | Troubleshooting Steps |
| High signal noise / Low SNR | Motion Artifacts, Low/Unstable Lighting, Dark Skin Tone | 1. Review video for subject movement. 2. Check lux level; increase stable, diffuse illumination. 3. Apply post-processing noise reduction algorithms (e.g., adaptive filtering, ICA).[3][5] 4. Evaluate if the issue is specific to participants with darker skin tones, which may require algorithm adjustment.[6] |
| Inaccurate Heart Rate (High MAE) | Strong Motion Artifacts, Dynamic Lighting Changes | 1. Isolate and analyze video segments with minimal motion. 2. Implement advanced motion artifact reduction techniques.[1][5] 3. Check for and remove any sources of flickering or changing light in the environment. |
| Signal Lost During Recording | Subject moved out of frame, Face tracking failure due to poor lighting | 1. Ensure the Region of Interest (ROI) tracker (B12436777) is robust. 2. Improve facial illumination to enhance feature detection. 3. Re-instruct the participant to remain centered in the camera's view. |
Quantitative Impact of Confounding Variables
Table 1: Impact of Skin Tone on rPPG Heart Rate Estimation Accuracy (Mean Absolute Error)
| rPPG Method | Skin Tone Group | MAE (beats per minute) | Reference |
| Facial Aggregation | Light | 3.94 | [10] |
| Medium | 4.14 | [10] | |
| Dark | 6.20 | [10] | |
| SNR Weighting | Light | 3.86 | [10] |
| Medium | 4.45 | [10] | |
| Dark | 7.24 | [10] | |
| Proposed Method (diverse r-ppg) | Light | 3.74 | [10] |
| Medium | 3.83 | [10] | |
| Dark | 5.65 | [10] |
Table 2: Impact of Skin Tone on Blood Volume Pulse Signal-to-Noise Ratio (BVP SNR)
| rPPG Method | Skin Type (Fitzpatrick) | SNR (dB) | Reference |
| Unsupervised (CHROM) | I-V | ~ -5 to -8 | [6] |
| VI | ~ -13 | [6] | |
| Supervised (DeepPhys) | I-V | ~ -2 to -5 | [6] |
| VI | ~ -10 | [6] |
Visualizations: Workflows and Logic
Experimental Workflow for rPPG Studies
The following diagram outlines a standard workflow for an rPPG experiment, highlighting the critical stages where control over confounding variables must be implemented.
Caption: Workflow for rPPG experiments emphasizing confounder control points.
Logical Framework for Controlling Confounders
This diagram illustrates the relationship between confounding variables and the three main stages of intervention available to researchers.
Caption: Logical framework for mitigating common rPPG confounding variables.
References
- 1. Reduction of Motion Artifacts From Remote Photoplethysmography Using Adaptive Noise Cancellation and Modified HSI Model | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 2. researchgate.net [researchgate.net]
- 3. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 4. Remote photoplethysmography (rPPG) in the wild: Remote heart rate imaging via online webcams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-Stage Motion Artifact Reduction Algorithm for rPPG Signals Obtained from Facial Video Recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccess.thecvf.com [openaccess.thecvf.com]
- 7. Sources of Inaccuracy in Photoplethysmography for Continuous Cardiovascular Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photoplethysmography in Diverse Skin Tones: Evaluating Bias in Smartwatch Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. krishk97.github.io [krishk97.github.io]
- 11. researchgate.net [researchgate.net]
- 12. The Evaluation of Remote Monitoring Technology Across Participants With Different Skin Tones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring Remote Physiological Signal Measurement under Dynamic Lighting Conditions at Night: Dataset, Experiment, and Analysis [arxiv.org]
- 14. eprints.bournemouth.ac.uk [eprints.bournemouth.ac.uk]
- 15. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 16. Optimizing Camera Exposure Control Settings for Remote Vital Sign Measurements in Low-Light Environments | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Technical Support Center: (RS)-PPG Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the delivery of (RS)-4-Phosphonophenylglycine ((RS)-PPG) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), including mGluR4, mGluR6, mGluR7, and mGluR8.[1] Its activation of these receptors, which are negatively coupled to adenylyl cyclase, leads to a decrease in cyclic AMP (cAMP) levels. This modulation of the glutamatergic system gives this compound anticonvulsive and neuroprotective properties.[1]
Q2: What are the main challenges encountered when delivering this compound in animal models?
The primary challenges with this compound delivery in animal models stem from its physicochemical properties. As a polar, water-soluble molecule, it may exhibit:
-
Low Bioavailability: Poor absorption across the gastrointestinal tract after oral administration and limited penetration of the blood-brain barrier (BBB).
-
Rapid Clearance: Potential for quick elimination from the systemic circulation.
-
Stability Issues: Susceptibility to degradation in biological fluids.
-
Off-Target Effects: While selective for group III mGluRs, high concentrations may lead to interactions with other receptors or transporters.[2][3]
Q3: Which routes of administration are recommended for this compound in rodents?
The choice of administration route depends on the experimental goals. Common routes for rodents include:
-
Intraperitoneal (IP) Injection: Often used for systemic administration due to its convenience and relatively rapid absorption.[4][5]
-
Intravenous (IV) Injection: Provides immediate and complete systemic bioavailability, bypassing absorption barriers.[4][5][6]
-
Subcutaneous (SC) Injection: Results in slower, more sustained absorption compared to IP or IV routes.[4][5]
-
Oral Gavage (PO): While convenient, it may lead to low and variable bioavailability for polar molecules like this compound.[4]
-
Intracerebroventricular (ICV) or Direct Intracranial Injection: Bypasses the blood-brain barrier to directly target the central nervous system. This requires surgical intervention.[5][7]
Troubleshooting Guide
Issue 1: Low or Variable Bioavailability After Oral Administration
Question: I am administering this compound orally to rats, but I am observing inconsistent or low levels of the compound in plasma and brain tissue. What could be the cause and how can I troubleshoot this?
Possible Causes:
-
Poor GI Absorption: this compound's polarity limits its passive diffusion across the intestinal epithelium.
-
First-Pass Metabolism: The compound may be metabolized in the gut wall or liver before reaching systemic circulation.
-
Formulation Issues: The vehicle used for administration may not be optimal for solubility and absorption.
Troubleshooting Steps:
-
Optimize Formulation:
-
Ensure this compound is fully dissolved in the vehicle. Consider using a small amount of a solubilizing agent like DMSO or formulating as a salt to improve solubility.
-
Co-administration with permeation enhancers may improve intestinal absorption, but this requires careful validation to avoid toxicity.[8]
-
-
Switch Administration Route: For consistent systemic exposure, consider parenteral routes like IP or IV injection. For direct CNS effects, consider intracranial administration.[5][6]
-
Conduct a Pharmacokinetic (PK) Study: A pilot PK study comparing oral and IV administration will help determine the absolute bioavailability and guide dose adjustments.
Issue 2: Limited Brain Penetration
Question: After systemic administration (IP), I am detecting high plasma concentrations of this compound, but brain levels are below the effective concentration (EC50). How can I improve CNS delivery?
Possible Causes:
-
Blood-Brain Barrier (BBB) Efflux: As a polar molecule, this compound is a likely substrate for efflux transporters at the BBB, actively pumping it out of the brain.
-
Low Passive Permeability: The hydrophilic nature of this compound hinders its ability to passively diffuse across the lipid membranes of the BBB.
Troubleshooting Steps:
-
Direct CNS Administration: The most direct solution is to bypass the BBB via intracerebroventricular (ICV) or direct intraparenchymal injections.[7]
-
Prodrug Approach: Synthesizing a more lipophilic prodrug of this compound can enhance its ability to cross the BBB. The prodrug is then cleaved in the brain to release the active compound.[9][10]
-
Co-administration with Efflux Inhibitors: While experimentally complex, co-administering a broad-spectrum efflux pump inhibitor (e.g., verapamil, though it has its own pharmacological effects) can increase brain exposure. This approach requires extensive validation.
Issue 3: Rapid In Vivo Degradation and Clearance
Question: The half-life of this compound in my animal model appears to be very short, requiring frequent administration to maintain therapeutic levels. How can I address this?
Possible Causes:
-
Enzymatic Degradation: Phosphatases or other enzymes in plasma and tissues may degrade this compound.
-
Rapid Renal Clearance: The polarity of the molecule can lead to efficient filtration and excretion by the kidneys.
Troubleshooting Steps:
-
Modified Release Formulations:
-
Structural Modification: Chemical modification of the this compound molecule (e.g., PEGylation) could shield it from enzymatic degradation and reduce renal clearance, though this would create a new chemical entity requiring separate validation.[11]
-
Dosing Regimen Adjustment: Conduct a dose-response study to determine the optimal dosing frequency needed to maintain the desired exposure.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents Following Different Administration Routes
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Dose (mg/kg) | 10 | 20 | 50 |
| Bioavailability (F%) | 100% | ~70-80% | < 10% |
| Tmax (hours) | 0.08 | 0.5 | 1.0 |
| Cmax (µg/mL) | 15 | 12 | 1.5 |
| Half-life (t½, hours) | 1.5 | 1.8 | 2.0 |
| Brain/Plasma Ratio | 0.05 | 0.04 | 0.02 |
Note: These values are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of this compound Bioavailability in Rats
Objective: To determine the absolute oral bioavailability of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), 250-300g.
-
Groups:
-
Group 1: IV administration (10 mg/kg in sterile saline via tail vein).
-
Group 2: Oral gavage administration (50 mg/kg in sterile water).
-
-
Sample Collection: Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Immediately centrifuge blood to obtain plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½) for both groups using non-compartmental analysis.
-
Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Protocol 2: Assessment of this compound Brain Penetration
Objective: To quantify the brain-to-plasma concentration ratio of this compound.
Methodology:
-
Animal Model: Male C57BL/6 mice (n=4 per time point), 20-25g.
-
Administration: Administer this compound via IP injection (20 mg/kg).
-
Sample Collection: At 0.5, 1, 2, and 4 hours post-dose, anesthetize mice and collect terminal blood via cardiac puncture. Immediately perfuse the brain with ice-cold saline to remove remaining blood.
-
Sample Processing:
-
Collect plasma as described in Protocol 1.
-
Harvest the whole brain, weigh it, and homogenize it in a suitable buffer.
-
-
Bioanalysis: Analyze this compound concentrations in both plasma and brain homogenate samples using LC-MS/MS.
-
Data Analysis: Calculate the brain-to-plasma ratio at each time point by dividing the concentration of this compound in the brain (ng/g tissue) by the concentration in plasma (ng/mL).
Visualizations
Caption: Workflow for assessing this compound pharmacokinetics and tissue distribution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Drug Delivery Approaches in Addressing Clinical Pharmacology-Related Issues: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased stability of PEG-PPG conjugated human urokinase against autolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Table 6-1, Analytical Methods for Determining Propylene Glycol in Biological Samples - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
ensuring consistent (RS)-PPG activity between batches
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (RS)-PPG, a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs).[1] Consistent this compound activity is crucial for reproducible experimental results. This guide will help you identify and resolve potential issues related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or (RS)-4-phosphonophenylglycine, is a selective agonist for group III metabotropic glutamate receptors (mGluRs).[1] These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase.[2] Activation of these receptors by this compound leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Group III mGluRs are often located on presynaptic terminals, where their activation can inhibit neurotransmitter release.[5]
Q2: What are the common experimental applications of this compound?
This compound is frequently used in neuroscience research for its anticonvulsive and neuroprotective properties.[1][6] It can protect neurons from excitotoxicity induced by agents like N-methyl-D-aspartate (NMDA) and quinolinic acid.[1][6]
Q3: Why is batch-to-batch consistency of this compound activity important?
Inconsistent activity between different batches of this compound can lead to unreliable and irreproducible experimental data. The efficacy of the compound can be influenced by factors such as purity, the ratio of its enantiomers, and the presence of any impurities or degradation products.
Q4: What are the R- and S-enantiomers of PPG and do they have different activities?
This compound is a racemic mixture, meaning it contains equal amounts of two mirror-image isomers: (R)-4-phosphonophenylglycine and (S)-4-phosphonophenylglycine. For many chiral compounds, one enantiomer is significantly more active than the other. In the case of PPG, the (+)-PPG enantiomer is the active form at group III mGluRs.[7] Therefore, variations in the enantiomeric ratio between batches can significantly impact the observed biological activity.
Troubleshooting Guide
Problem: Observed this compound activity is lower than expected or absent.
This is a common issue that can arise from several factors, from the integrity of the compound to the experimental setup. Follow this step-by-step guide to identify the potential cause.
Step 1: Verify Compound Integrity and Handling
-
Storage: Confirm that the this compound has been stored correctly. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[8]
-
Solubility: Ensure the compound is fully dissolved. If using water to make a stock solution, it should be filtered and sterilized.[8]
-
Degradation: Phenylglycine derivatives can be susceptible to degradation.[9][10] Consider the possibility of degradation if the compound has been stored for an extended period or exposed to harsh conditions.
Step 2: Assess Batch Quality
If you suspect batch-to-batch variability, it is crucial to perform quality control checks.
-
Certificate of Analysis (CoA): Always review the CoA for each new batch.[11] Key parameters to check include:
-
Purity: Determined by methods like HPLC.
-
Identity: Confirmed by techniques such as NMR or Mass Spectrometry.
-
Enantiomeric Purity/Ratio: This is critical for this compound and can be assessed using chiral HPLC.
-
-
Analytical Verification: If a CoA is unavailable or you suspect inaccuracies, consider independent analytical testing.
-
Chiral HPLC: This is the most direct way to determine the enantiomeric ratio of (R)- and (S)-PPG in your batch.
-
Purity Analysis: Standard HPLC can be used to assess the purity and identify potential impurities or degradation products.
-
Step 3: Evaluate Cell-Based Assay Performance
If the compound's quality is confirmed, the issue may lie within your experimental system.
-
Cell Health: Ensure your cells are healthy and viable. Cell density at the time of the assay is also a critical factor.
-
Receptor Expression: Confirm that your cell line expresses the target group III mGluRs at sufficient levels.
-
Assay Protocol: Review your assay protocol for any deviations. Pay close attention to:
-
Incubation times and temperatures.
-
Reagent concentrations.
-
Buffer composition.
-
Step 4: Analyze Data Interpretation
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. For group III mGluR activation, a known agonist can serve as a positive control, while a vehicle-only treatment can be a negative control.
-
Dose-Response Curve: Ensure you are using a sufficient concentration range to generate a complete dose-response curve and accurately determine the EC50 value.
Quantitative Data Summary
The following table summarizes the reported EC50 values for this compound at different human group III mGluR subtypes. These values can serve as a benchmark for your own experiments.
| Receptor Subtype | Reported EC50 (µM) |
| hmGluR4a | 5.2[1] |
| hmGluR6 | 4.7[1] |
| hmGluR7b | 185[1] |
| hmGluR8a | 0.2[1] |
Key Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Ratio of this compound
This protocol provides a general framework for separating the enantiomers of this compound. Optimization will be required for your specific column and HPLC system.
1. Column Selection:
-
A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating chiral compounds.[12][13]
2. Mobile Phase Preparation:
-
A common mobile phase for chiral separations is a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol).[14]
-
For basic compounds like this compound, the addition of a small amount of a basic modifier (e.g., diethylamine) can improve peak shape. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be used.[14]
-
A starting mobile phase could be Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
3. Sample Preparation:
-
Dissolve a known concentration of the this compound batch in the mobile phase.
4. HPLC Parameters:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at a wavelength where this compound has absorbance (e.g., around 220 nm).[12]
-
Temperature: Ambient or controlled (e.g., 25°C).
5. Data Analysis:
-
The two enantiomers should appear as separate peaks.
-
Calculate the area under each peak to determine the relative proportion of the R- and S-enantiomers.
Protocol 2: cAMP Assay for this compound Activity
This protocol measures the inhibition of adenylyl cyclase activity through the activation of group III mGluRs.
1. Cell Culture:
-
Plate cells expressing the target group III mGluR in a suitable multi-well plate (e.g., 96-well or 384-well) and culture overnight.
2. Agonist Stimulation:
-
Prepare a serial dilution of this compound in a suitable assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Include a positive control (e.g., a known group III mGluR agonist) and a negative control (vehicle).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
3. Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF, AlphaScreen, or ELISA.[3][15][16]
4. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the log of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of cAMP production.
Protocol 3: Calcium Flux Assay for this compound Activity
While group III mGluRs are primarily coupled to adenylyl cyclase inhibition, changes in intracellular calcium can sometimes be detected as a downstream effect or through coupling to other signaling pathways.
1. Cell Culture and Dye Loading:
-
Plate cells expressing the target group III mGluR in a black-walled, clear-bottom multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.[17][18][19][20]
2. Agonist Stimulation and Signal Detection:
-
Use a fluorescence plate reader with an integrated liquid handling system to add the this compound dilutions to the cells.
-
Simultaneously, monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
3. Data Analysis:
-
Measure the peak fluorescence response for each concentration of this compound.
-
Generate a dose-response curve and calculate the EC50 value.
Visualizations
Caption: Signaling pathway of this compound via group III mGluRs.
Caption: Workflow for ensuring consistent this compound activity.
Caption: Troubleshooting decision tree for inconsistent this compound activity.
References
- 1. (R,S)-4-phosphonophenylglycine, a potent and selective group III metabotropic glutamate receptor agonist, is anticonvulsive and neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct influence of the group III metabotropic glutamate receptor agonist (R,S)-4-phosphonophenylglycine [(R,S)-PPG] on different forms of neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+)-4-phosphonophenylglycine (PPG) a new group III selective metabotropic glutamate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. bu.edu [bu.edu]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 20. Calcium Flux Assays | Agilent [agilent.com]
Validation & Comparative
comparing the efficacy of (RS)-PPG and L-AP4
An Objective Comparison of the Efficacy of (RS)-PPG and L-AP4 as Group III mGluR Agonists
This guide provides a detailed comparison of the efficacy of this compound ((RS)-4-Phosphonophenylglycine) and L-AP4 (L-(+)-2-Amino-4-phosphonobutyric acid), two widely used agonists for group III metabotropic glutamate (B1630785) receptors (mGluRs). The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed selection of compounds for research applications.
Mechanism of Action and Signaling Pathways
Both L-AP4 and this compound are selective agonists for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are predominantly located on presynaptic terminals and play a crucial role in modulating neurotransmitter release.[3] Activation of group III mGluRs typically initiates a signaling cascade through coupling with Gi/Go proteins.
Canonical Signaling Pathway: The primary mechanism involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] This reduction in cAMP subsequently modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to the inhibition of neurotransmitter release.
Caption: Canonical Gi/Go-coupled signaling pathway for group III mGluRs.
Alternative Signaling Pathway for mGluR4: Research has identified an alternative signaling pathway for mGluR4-mediated synaptic depression. This pathway involves the activation of Phospholipase C (PLC) and subsequently Protein Kinase C (PKC) to inhibit presynaptic calcium (Ca2+) influx.[5] This mechanism is notably independent of the canonical Gi/o protein–cAMP–PKA cascade.[5]
Caption: Alternative PLC/PKC-dependent signaling pathway for mGluR4.
Quantitative Efficacy Data
The efficacy of this compound and L-AP4 is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the agonist that provokes a response halfway between the baseline and maximum response. The data below, compiled from studies on human (h) and rat mGluR subtypes, shows that both compounds are potent group III agonists, though they exhibit different selectivity profiles.
| Receptor Subtype | This compound EC50 (µM) | L-AP4 EC50 (µM) |
| hmGluR4a | 5.2[2] | 0.1 - 0.13[6][7] |
| hmGluR6 | 4.7[2] | 1.0 - 2.4[6][7] |
| hmGluR7b | 185[2] | 249 - 337[6][7] |
| hmGluR8a | 0.2[2] | 0.29[6][7] |
Analysis of Efficacy:
-
L-AP4 demonstrates the highest potency for the mGluR4 subtype.[6][7]
-
This compound is most potent at the mGluR8 subtype.[2]
-
Both compounds are significantly less potent at mGluR7 compared to other group III receptors.[2][6]
Experimental Protocols
The quantitative data presented above are derived from specific in vitro assays designed to measure receptor activation and downstream signaling.
1. cAMP Accumulation Assay
This is a functional assay used to determine the efficacy of agonists at Gi/Go-coupled receptors. The principle is to stimulate adenylyl cyclase with an agent like forskolin (B1673556) and then measure the ability of the mGluR agonist to inhibit this stimulated cAMP production.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing a specific mGluR subtype (e.g., hmGluR4a) are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and plated in multi-well plates. They are often pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Addition: Cells are treated with a range of concentrations of the test agonist (this compound or L-AP4) for a defined period.
-
Stimulation: Forskolin (a potent activator of adenylyl cyclase) is added to all wells (except the negative control) to stimulate cAMP production.
-
Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).
-
Data Analysis: The amount of cAMP produced is plotted against the agonist concentration, and an EC50 value is calculated from the resulting dose-response curve.
References
- 1. L-AP4 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Group III mGluR Agonist (RS)-PPG and Group II mGluR Agonist LY379268
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties and experimental applications of (RS)-4-phosphonophenylglycine ((RS)-PPG) and (-)-2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylic acid (LY379268). While both are potent metabotropic glutamate (B1630785) (mGluR) agonists, they exhibit high selectivity for different mGluR groups, dictating their distinct biological effects and therapeutic potential. This compound is a selective agonist for group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8), whereas LY379268 is a selective agonist for group II mGluRs (mGluR2 and mGluR3).
Pharmacological Profile: A Tale of Two Groups
The primary distinction between this compound and LY379268 lies in their target receptor group, leading to different downstream signaling and physiological outcomes. Group III mGluRs, activated by this compound, and group II mGluRs, activated by LY379268, are both coupled to Gi/o proteins.[1] Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]
Quantitative Comparison of Agonist Potency
The following table summarizes the in vitro potency of this compound and LY379268 at various human mGluR subtypes.
| Compound | Receptor Subtype | Agonist Potency (EC50) | Binding Affinity (Ki) |
| This compound | hmGluR4a | 5.2 µM | Not widely reported |
| hmGluR6 | 4.7 µM | Not widely reported | |
| hmGluR7b | 185 µM | Not widely reported | |
| hmGluR8a | 0.2 µM | Not widely reported | |
| LY379268 | hmGluR2 | 2.69 nM[2][3] | 40.6 nM[4] |
| hmGluR3 | 4.48 nM[2][3] | 4.7 nM[4] | |
| hmGluR4a | No significant activity[4] | Not applicable | |
| hmGluR7a | No significant activity[4] | Not applicable |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value indicates a higher potency. Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Functional Effects and Therapeutic Potential
The differential receptor selectivity of this compound and LY379268 translates into distinct in vivo effects and potential therapeutic applications.
This compound , as a group III mGluR agonist, has demonstrated anticonvulsive and neuroprotective properties. Activation of group III mGluRs by this compound can suppress the elevation of intracellular calcium and protect neurons from apoptosis.
LY379268 , a group II mGluR agonist, has been extensively studied for its neuroprotective, anxiolytic, and antipsychotic-like effects in various animal models.[5] It has shown efficacy in models of stroke, epilepsy, and drug abuse.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare mGluR agonists like this compound and LY379268.
cAMP Accumulation Assay
This assay functionally measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled receptors like group II and III mGluRs.
Objective: To determine the potency and efficacy of this compound and LY379268 in inhibiting forskolin-stimulated cAMP production in cells expressing specific mGluR subtypes.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the mGluR of interest (e.g., hmGluR4a or hmGluR2).
-
GloSensor™ cAMP Assay kit (Promega) or similar.
-
This compound and LY379268.
-
Cell culture reagents.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the CHO cells expressing the target mGluR into white, opaque 96-well plates at a density of 20,000 cells/well and incubate overnight.
-
GloSensor™ Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the cell culture medium and add 100 µL of the prepared GloSensor™ cAMP Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow the reagent to equilibrate.
-
Compound Preparation: Prepare serial dilutions of this compound and LY379268 in assay buffer. Also, prepare a solution of forskolin (e.g., 10 µM final concentration).
-
Agonist and Forskolin Addition: Add 20 µL of the agonist dilutions to the respective wells, followed by the addition of 20 µL of forskolin solution to all wells (except for the basal control).
-
Signal Measurement: Immediately place the plate in a luminometer and measure luminescence every 2 minutes for a total of 20 minutes.
-
Data Analysis: Determine the area under the curve for the luminescence signal. Plot the percentage of inhibition of the forskolin response against the log of the agonist concentration to determine the EC50 value.
Neuroprotection Assay in Cortical Neurons
This assay assesses the ability of mGluR agonists to protect neurons from excitotoxic cell death.
Objective: To evaluate the neuroprotective effects of this compound and LY379268 against glutamate-induced excitotoxicity in primary cortical neuron cultures.
Materials:
-
Primary cortical neurons cultured from embryonic day 18 rat fetuses.
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
Glutamate.
-
This compound and LY379268.
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Neuron Culture: Plate primary cortical neurons in 96-well plates coated with poly-D-lysine and laminin (B1169045) at a density of 1 x 10^5 cells/well. Culture the neurons for 7-10 days to allow for maturation.
-
Compound Pre-treatment: Pre-treat the neurons with various concentrations of this compound or LY379268 for 1 hour.
-
Excitotoxic Insult: Induce excitotoxicity by adding glutamate to a final concentration of 100 µM to the wells (except for the control wells) and incubate for 24 hours.
-
LDH Assay: Measure cell death by quantifying the release of LDH into the culture medium using a commercially available kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of neuroprotection for each agonist concentration relative to the glutamate-only treated cells. Plot the percentage of neuroprotection against the log of the agonist concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflows
Group III mGluR Signaling Pathway
Experimental Workflow: cAMP Accumulation Assay
Conclusion
This compound and LY379268 are valuable pharmacological tools for investigating the distinct roles of group III and group II mGluRs, respectively. Their high selectivity makes them ideal for dissecting the specific contributions of these receptor groups to neuronal signaling and pathophysiology. While both ultimately lead to the inhibition of adenylyl cyclase, their different receptor targets result in diverse physiological effects, highlighting the nuanced regulation of glutamatergic neurotransmission by the mGluR family. This guide provides a foundational understanding of their comparative pharmacology and offers practical experimental protocols for their characterization.
References
- 1. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY 379268 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 3. LY379268 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. LY379268 | mGlu2/3 agonist | Probechem Biochemicals [probechem.com]
- 5. Neuroprotective Potential of L-Glutamate Transporters in Human Induced Pluripotent Stem Cell-Derived Neural Cells against Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of (RS)-PPG in Diverse Neurological Injury Models
(RS)-4-Phosphonophenylglycine ((RS)-PPG), a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), has demonstrated varied neuroprotective potential across different experimental models of neuronal injury. This guide provides a comparative overview of its efficacy in excitotoxicity, ischemia, and hypoxia/hypoglycemia models, presenting available experimental data and protocols for researchers, scientists, and drug development professionals.
The neuroprotective properties of this compound are primarily attributed to its function as a group III mGluR agonist. Activation of these receptors is linked to the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels. This signaling cascade is believed to underlie its neuroprotective actions.
Signaling Pathway of this compound
The proposed signaling pathway for the neuroprotective effects of this compound is initiated by its binding to and activation of presynaptic group III mGluRs. This activation inhibits adenylyl cyclase, reducing the intracellular concentration of cAMP. The reduction in cAMP can modulate downstream signaling pathways, ultimately leading to neuroprotection.
(RS)-PPG In Vivo Efficacy: A Comparative Guide to Reproducibility and Alternatives
(RS)-4-Phosphonophenylglycine ((RS)-PPG) , a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), has demonstrated significant neuroprotective and anticonvulsant properties in a variety of preclinical in vivo models. This guide provides a comprehensive comparison of the reproducibility of these effects and evaluates the performance of this compound against alternative group III mGluR agonists, supported by experimental data and detailed methodologies.
Neuroprotective Effects of this compound
The neuroprotective capacity of this compound has been consistently demonstrated in rodent models of excitotoxic neuronal injury. A key indicator of its efficacy and the reproducibility of its effects is seen in studies utilizing quinolinic acid-induced striatal lesions in rats.
One foundational study reported that this compound provided significant protection against N-methyl-D-aspartate (NMDA)- and quinolinic acid-induced striatal damage[1]. Subsequent research has corroborated these findings, showing pronounced neuroprotective effects of this compound in the same excitotoxicity model[2]. This independent confirmation of this compound's neuroprotective action underscores the reproducibility of this in vivo effect.
Comparative Efficacy of Group III mGluR Agonists in Neuroprotection
While direct head-to-head studies on the comparative neuroprotective efficacy of various group III mGluR agonists are limited, data from multiple studies using similar experimental paradigms allow for an indirect comparison.
| Compound | Animal Model | Dosing Information | Outcome Measure | Efficacy | Reference |
| This compound | Rat | 300 nmol (intrastriatal) | Reduction of quinolinic acid-induced striatal lesion size | Pronounced neuroprotection | [2] |
| This compound | Rat | Not specified in abstract | Protection against NMDA- and quinolinic acid-induced striatal lesions | Significant protection | [1] |
| ACPT-I | Rat | 7.5 or 15 nmol/1 μl (intrahippocampal) | Prevention of kainate-induced neuronal damage in the CA1 region | Dose-dependent neuroprotection, even with delayed administration | [3] |
| L-AP4 | In vitro (rat cortical neurons) | Not specified | Protection against NMDA- or kainate-induced excitotoxicity | Strong protective effect | [4] |
| L-SOP | In vitro (rat cortical neurons) | Not specified | Protection against NMDA- or kainate-induced excitotoxicity | Strong protective effect | [4] |
Anticonvulsant Properties of this compound
This compound has also been shown to possess anticonvulsant activity, notably in the maximal electroshock (MES) seizure model in mice. This model is a standard preclinical test for generalized tonic-clonic seizures.[1]
Comparative Profile of Group III mGluR Agonists in Seizure Models
A distinguishing feature of this compound compared to other early group III mGluR agonists is its lack of proconvulsive effects. This provides a significant advantage in its potential therapeutic profile.
| Compound | Animal Model | Dosing Information | Seizure Model | Anticonvulsant Effect | Proconvulsive Effect | Reference |
| This compound | Mouse | Not specified in abstract | Maximal Electroshock (MES) | Anticonvulsive | No proconvulsive effects observed (up to 2200 nmol, i.c.v.) | [1] |
| L-2-amino-4-phosphonobutyrate (L-AP4) | Not specified in abstract | Not specified | Not specified | Not specified in this context | Exhibited proconvulsive effects | [1] |
| L-serine-O-phosphate (L-SOP) | Not specified in abstract | Not specified | Not specified | Not specified in this context | Exhibited proconvulsive effects | [1] |
Signaling Pathways and Experimental Workflows
The neuroprotective and anticonvulsant effects of this compound and other group III mGluR agonists are primarily mediated through the activation of presynaptic mGluR4, mGluR7, and mGluR8, and the postsynaptic mGluR6. This activation leads to an inhibition of adenylyl cyclase, resulting in reduced cAMP levels and a subsequent decrease in neurotransmitter release.
Caption: Signaling pathway of this compound and other group III mGluR agonists.
The following workflow outlines the typical experimental procedure for evaluating the neuroprotective effects of compounds in the quinolinic acid-induced striatal lesion model.
Caption: Workflow for quinolinic acid-induced neuroprotection studies.
Experimental Protocols
Quinolinic Acid-Induced Striatal Lesions in Rats
This protocol is a standard method for assessing neuroprotective agents against excitotoxicity.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled over the striatum at specific coordinates.
-
Drug Administration: A microinjection cannula is lowered into the striatum. This compound or the vehicle is infused, followed by or co-injected with a solution of quinolinic acid (e.g., 200 nmol in 1 µl of phosphate-buffered saline).
-
Post-operative Care and Recovery: Animals are allowed to recover for a set period, typically 7 days, with appropriate post-operative care.
-
Histological Analysis: After the recovery period, animals are euthanized, and their brains are removed, fixed, sectioned, and stained (e.g., with cresyl violet) to visualize the neuronal lesion.
-
Quantification: The volume of the striatal lesion is quantified using image analysis software. A reduction in lesion volume in the drug-treated group compared to the vehicle group indicates neuroprotection.
Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
-
Animals: Male albino mice are commonly used.
-
Drug Administration: The test compound, such as this compound, or vehicle is administered, typically via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection, at a predetermined time before the electroshock.
-
Electroshock Application: A corneal electrode is used to deliver a brief electrical stimulus (e.g., 50 mA, 0.2 seconds).
-
Seizure Observation: The presence or absence of a tonic hindlimb extension is recorded. The abolition of this tonic phase is considered the endpoint for protection.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension in the drug-treated group is compared to the vehicle-treated group to determine anticonvulsant efficacy.
References
- 1. (R,S)-4-phosphonophenylglycine, a potent and selective group III metabotropic glutamate receptor agonist, is anticonvulsive and neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct influence of the group III metabotropic glutamate receptor agonist (R,S)-4-phosphonophenylglycine [(R,S)-PPG] on different forms of neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Group III mGlu Receptor Agonist, ACPT-I, Exerts Potential Neuroprotective Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
comparing the anticonvulsant potency of (RS)-PPG to other compounds
(RS)-4-Phosphonophenylglycine ((RS)-PPG), a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), has demonstrated notable anticonvulsant properties in preclinical studies. This guide provides a comparative overview of the anticonvulsant potency of this compound against other compounds, supported by experimental data, to inform researchers and professionals in the field of drug development.
Quantitative Comparison of Anticonvulsant Potency
The anticonvulsant efficacy of this compound has been evaluated in various animal models of epilepsy. The following tables summarize the median effective dose (ED50) of this compound and other anticonvulsant compounds, providing a quantitative comparison of their potencies.
Table 1: Anticonvulsant Potency in the Sound-Induced Seizure Model in DBA/2 Mice
| Compound | ED50 (nmol, i.c.v.) - Tonic Seizures | ED50 (nmol, i.c.v.) - Clonic Seizures |
| This compound | 0.14 | 3.4 |
| L-Serine-O-phosphate | - | 79 (partial protection) |
| ACPT-1 | - | 5.6 |
i.c.v. - intracerebroventricular administration
Table 2: Anticonvulsant Potency in the Maximal Electroshock (MES) Seizure Model in Mice
| Compound | ED50 (mg/kg, i.p.) |
| This compound | Effective (Specific ED50 not reported in the reviewed literature) |
| Phenytoin | 9.5 - 12.3 |
| Carbamazepine | 8.8 - 11.3 |
| Valproate | 272 - 438 |
i.p. - intraperitoneal administration. Note: The effectiveness of this compound in the MES model has been confirmed, though a precise ED50 value was not available in the cited literature, preventing a direct quantitative potency comparison with standard antiepileptic drugs in this model.
Mechanism of Action: A Brief Overview
This compound exerts its anticonvulsant effects by acting as an agonist at group III mGluRs. These receptors are presynaptic and their activation leads to a reduction in the release of the excitatory neurotransmitter glutamate. This modulation of glutamatergic transmission is a key mechanism for controlling neuronal hyperexcitability that underlies seizures.
The signaling pathway for this compound's anticonvulsant action is depicted in the following diagram:
Caption: Signaling pathway of this compound's anticonvulsant action.
Experimental Protocols
The anticonvulsant potency of the compounds listed was determined using standardized and widely accepted preclinical models of epilepsy.
Sound-Induced Seizures in DBA/2 Mice
This model is used to evaluate the efficacy of drugs against reflex seizures.
-
Animals: Male DBA/2 mice, typically between 21 and 28 days of age, a period of high susceptibility to audiogenic seizures.
-
Housing: Animals are housed under controlled conditions of temperature, humidity, and a 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Administration: Test compounds or vehicle are administered, often via intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection, at a predetermined time before the seizure induction.
-
Seizure Induction: Mice are placed individually in a sound-attenuated chamber. A high-intensity acoustic stimulus (e.g., an electric bell, 100-120 dB) is presented for a fixed duration (e.g., 60 seconds) or until the onset of tonic-clonic seizures.
-
Observation: The animals are observed for a sequence of seizure behaviors: wild running, followed by clonic seizures, and then tonic hindlimb extension. The incidence and latency of each seizure phase are recorded.
-
Endpoint: The primary endpoint is the prevention of the tonic hindlimb extension phase of the seizure. The ED50 is calculated as the dose of the drug that protects 50% of the animals from this endpoint.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Adult male mice (e.g., Swiss albino) or rats are used.
-
Drug Administration: The test compound or vehicle is administered via an appropriate route (e.g., i.p., oral) at a specific time before the test.
-
Seizure Induction: A supramaximal electrical stimulus (e.g., 50-60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) through corneal or ear-clip electrodes.
-
Endpoint: The endpoint of the assay is the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The number of animals protected from tonic hindlimb extension in each dose group is recorded, and the ED50 is calculated.
The workflow for assessing anticonvulsant potency in these models is illustrated below:
Caption: General workflow for preclinical anticonvulsant screening.
Conclusion
The available data indicate that this compound is a potent anticonvulsant compound, particularly in the sound-induced seizure model in DBA/2 mice, where it demonstrates significantly greater potency than other tested mGluR agonists. Its effectiveness in the MES model further supports its potential as a broad-spectrum anticonvulsant. However, a direct quantitative comparison with standard antiepileptic drugs in the MES model is warranted to fully elucidate its relative potency. The mechanism of action, involving the modulation of presynaptic glutamate release, presents a promising target for the development of novel antiepileptic therapies. Further research, including the determination of its ED50 in various seizure models alongside standard AEDs, will be crucial in defining the therapeutic potential of this compound.
Differential Activity of (RS)-PPG Enantiomers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the differential activities of the enantiomers of (RS)-4-Phosphonophenylglycine (PPG), a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential biological and experimental workflows.
(RS)-PPG is a racemic mixture containing two enantiomers, (R)-PPG and (S)-PPG. As is common with chiral molecules, these enantiomers can exhibit distinct pharmacological properties. Existing research indicates that the agonist activity of this compound at group III mGluRs is primarily attributed to the (+)-enantiomer.[1][2] Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[3]
Quantitative Comparison of Agonist Activity
The following table summarizes the reported agonist activity (EC50 values) of racemic this compound and its (+)-enantiomer at human group III metabotropic glutamate receptor subtypes. The activity was determined by measuring the inhibition of forskolin-stimulated cAMP accumulation in Chinese Hamster Ovary (CHO) cells expressing the respective human mGluR subtypes.[3]
| Compound | hmGluR4a EC50 (µM) | hmGluR6 EC50 (µM) | hmGluR7b EC50 (µM) | hmGluR8a EC50 (µM) |
| This compound | 5.2 | 4.7 | 185 | 0.2 |
| (+)-PPG | 3.2 | Not Reported | 48 | Not Reported |
| (-)-PPG | Not Reported | Not Reported | Not Reported | Not Reported |
Data sourced from Gasparini F, et al. (1999) and MedChemExpress product information.[3][4]
Signaling Pathway and Experimental Workflow
The activation of group III mGluRs by an agonist like (+)-PPG initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This process is mediated by the Gαi/o subunit of the G-protein complex.
References
- 1. (+)-4-phosphonophenylglycine (PPG) a new group III selective metabotropic glutamate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (R,S)-4-phosphonophenylglycine, a potent and selective group III metabotropic glutamate receptor agonist, is anticonvulsive and neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Group III Metabotropic Glutamate Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of key agonists targeting Group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are crucial regulators of synaptic transmission and neuronal excitability, making them promising therapeutic targets for a range of neurological and psychiatric disorders. This document summarizes their performance, presents supporting experimental data, and outlines the methodologies used for their characterization.
Introduction to Group III mGluR Agonists
Group III mGluRs are G-protein coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] These receptors are predominantly located on presynaptic terminals, where they function as autoreceptors or heteroreceptors to inhibit neurotransmitter release.[2] The agonists compared in this guide—L-AP4, LSP4-2022, AMN082, and ACPT-I—are instrumental tools for investigating the physiological roles and therapeutic potential of this receptor group.
Comparative Agonist Performance
The following tables summarize the potency and selectivity of four widely studied Group III mGluR agonists. The data is compiled from various in vitro studies, and potency is primarily represented by the half-maximal effective concentration (EC50), while binding affinity is represented by the inhibitory constant (Ki).
Table 1: Agonist Potency (EC50) in µM
| Agonist | mGluR4 | mGluR6 | mGluR7 | mGluR8 | Primary Characteristic |
| L-AP4 | 0.1 - 0.13[2] | 1.0 - 2.4[2] | 249 - 337[2] | 0.29[2] | Broad Group III Agonist |
| LSP4-2022 | 0.11[3] | N/A | 11.6[3] | 29.2[3] | Selective mGluR4 Agonist |
| AMN082 | No Activity | No Activity | 0.064 - 0.29[4] | No Activity | Selective mGluR7 Allosteric Agonist |
| ACPT-I | Potent | Potent | Low Potency | Potent | Broad Group III Agonist |
Table 2: Agonist Binding Affinity (Ki) in µM
| Agonist | mGluR4 | mGluR6 | mGluR7 | mGluR8 |
| L-AP4 | Data not available | Data not available | Data not available | Data not available |
| LSP4-2022 | Data not available | Data not available | Data not available | Data not available |
| AMN082 | Data not available | Data not available | Data not available | Data not available |
| ACPT-I | Data not available | Data not available | Data not available | Data not available |
Note: Comprehensive and directly comparable Ki values for these agonists across all Group III subtypes were not available in the searched literature. Researchers often prioritize functional potency (EC50) for agonists.
Signaling Pathways and Experimental Workflows
To understand how these agonists are characterized, it is essential to visualize their mechanism of action and the experimental processes involved.
Caption: Canonical signaling pathway for Group III mGluRs.
Caption: A typical workflow for characterizing novel mGluR agonists.
Experimental Protocols
The characterization of Group III mGluR agonists relies on specific in vitro functional assays. Below are detailed methodologies for two key experiments.
This assay measures the ability of a Group III mGluR agonist to inhibit the production of cyclic AMP, a key second messenger in the cell.
-
Objective: To determine the EC50 value of an agonist by measuring its dose-dependent inhibition of forskolin-stimulated cAMP production.
-
Materials:
-
CHO or HEK293 cells stably expressing the Group III mGluR subtype of interest.
-
Assay buffer (e.g., HBSS supplemented with 20 mM HEPES).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test agonist at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Protocol:
-
Cell Culture: Plate the recombinant cells in a 96- or 384-well plate and grow to confluency.
-
Pre-incubation: Aspirate the culture medium and wash the cells with the assay buffer. Add the test agonist at varying concentrations to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibition.[6]
-
This functional assay directly measures the activation of the G-protein coupled to the mGluR. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is proportional to receptor activation.[7][8]
-
Objective: To quantify the agonist-stimulated binding of [³⁵S]GTPγS to G-proteins, providing a measure of receptor activation and allowing for the determination of agonist potency (EC50) and efficacy.[8]
-
Materials:
-
Cell membranes prepared from cells expressing the target Group III mGluR.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂).
-
[³⁵S]GTPγS (radiolabeled GTP analog).
-
GDP (to ensure G-proteins are in their inactive state).
-
Test agonist at various concentrations.
-
Glass fiber filter mats and a cell harvester or filter plate system.
-
Scintillation counter.
-
-
Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, and the test agonist at various concentrations in the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction. Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid, or directly count the filter plate in a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS). Plot the specific binding against the logarithm of the agonist concentration and fit to a dose-response curve to calculate the EC50 and Emax values.[9]
-
Conclusion
The selection of an appropriate Group III mGluR agonist is highly dependent on the specific research question.
-
L-AP4 serves as a foundational tool for general studies of Group III mGluR function, though its lack of subtype selectivity is a limitation.[2][10]
-
LSP4-2022 offers excellent selectivity for mGluR4, making it a valuable tool for dissecting the specific roles of this receptor subtype.[3][11]
-
AMN082 is a unique allosteric agonist with high selectivity for mGluR7, enabling targeted investigation of this receptor.[4][12]
-
ACPT-I demonstrates broad activity across several Group III receptors and has shown neuroprotective effects in various models.[5]
This guide provides a framework for understanding and comparing these critical research tools. The provided data and protocols should assist researchers in designing experiments and interpreting results in the pursuit of novel therapeutics targeting Group III metabotropic glutamate receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Group III mGlu Receptor Agonist, ACPT-I, Exerts Potential Neuroprotective Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel mGlu4 selective agonist LSP4-2022 increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMN082 - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Cross-Validation of (RS)-PPG's Neuroprotective Effects
(RS)-PPG has demonstrated significant potential as a neuroprotective and anticonvulsive agent in preclinical studies.[1][2] Its mechanism of action is centered on the activation of group III mGluRs, which play a crucial role in modulating neurotransmitter release and protecting against excitotoxicity.[1] This guide aims to equip researchers with the necessary information to rigorously assess and confirm these promising findings.
Quantitative Data for Comparison
The potency of this compound has been characterized across several human group III metabotropic glutamate (B1630785) receptor subtypes. The following table summarizes the reported EC50 values from a key study, providing a benchmark for validation efforts.
| Receptor Subtype | Reported EC50 (μM) | Cell Line | Assay Principle | Source |
| hmGluR4a | 5.2 ± 0.7 | Recombinant Cell Line | Inhibition of Forskolin-Stimulated cAMP Accumulation | Gasparini et al., 1999[1] |
| hmGluR6 | 4.7 ± 0.9 | Recombinant Cell Line | Inhibition of Forskolin-Stimulated cAMP Accumulation | Gasparini et al., 1999[1] |
| hmGluR7b | 185 ± 42 | Recombinant Cell Line | Inhibition of Forskolin-Stimulated cAMP Accumulation | Gasparini et al., 1999[1] |
| hmGluR8a | 0.2 ± 0.1 | Recombinant Cell Line | Inhibition of Forskolin-Stimulated cAMP Accumulation | Gasparini et al., 1999[1] |
Signaling Pathway of this compound
This compound exerts its effects by activating group III mGluRs, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins. Upon agonist binding, the subsequent signaling cascade leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately leading to a decrease in neurotransmitter release and neuronal excitability, which is a key mechanism of its neuroprotective action.
Experimental Protocols
To facilitate the cross-validation of this compound's neuroprotective effects, a detailed protocol for an in vitro neuroprotection assay against amyloid-beta (Aβ)-induced toxicity is provided below. This protocol is synthesized from established methodologies in the field.
Objective: To determine the ability of this compound to protect cultured neuronal cells from Aβ-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium and supplements
-
This compound (Tocris, MedChemExpress, or equivalent)
-
Amyloid-beta 1-42 (Aβ1-42) peptide
-
Sterile, tissue culture-treated 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture neuronal cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into a 96-well plate at a density of 1 x 104 cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Pre-treatment:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a "vehicle control" group that receives only the vehicle at the same dilution as the highest this compound concentration.
-
Incubate for 2 hours at 37°C.
-
-
Induction of Neurotoxicity:
-
Prepare a solution of Aβ1-42 in the cell culture medium at a final concentration known to induce significant cell death (e.g., 10 µM).
-
Add the Aβ1-42 solution to all wells except for the "untreated control" group.
-
The "untreated control" group should receive fresh medium only.
-
Incubate for an additional 24-48 hours at 37°C.
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using the MTT assay according to the manufacturer's instructions.
-
Briefly, add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the "untreated control" group to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 value for the neuroprotective effect of this compound.
-
Experimental Workflow
The following diagram outlines the logical flow of the in vitro neuroprotection assay described above. This workflow provides a standardized sequence of steps to ensure consistency and reproducibility across different laboratories.
References
- 1. (R,S)-4-phosphonophenylglycine, a potent and selective group III metabotropic glutamate receptor agonist, is anticonvulsive and neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of (R, S)-4-phosphonophenylglycine against neuronal damage associated with homocysteic acid-induced seizures in immature rats [pubmed.ncbi.nlm.nih.gov]
Independent Verification of (RS)-PPG Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of (RS)-4-Phosphonophenylglycine ((RS)-PPG), a potent agonist for Group III metabotropic glutamate (B1630785) receptors (mGluRs), with other relevant mGluR ligands. The information presented is supported by experimental data from publicly available scientific literature, offering a resource for researchers in neuroscience and pharmacology.
Introduction to this compound
This compound is a key pharmacological tool used in the study of the physiological and pathological roles of Group III mGluRs. These receptors, including mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly presynaptic and are negatively coupled to adenylyl cyclase through Gαi/o proteins. Their activation typically leads to an inhibition of neurotransmitter release, making them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders. This guide focuses on the independent verification of the selectivity of this compound for Group III mGluRs over other mGluR subtypes and ionotropic glutamate receptors (iGluRs).
Comparative Selectivity Profile
The following table summarizes the agonist potency (EC50) of this compound and other common Group III mGluR agonists across human Group III mGluR subtypes. This compound demonstrates high potency, particularly at the mGluR8 subtype.
| Compound | mGluR4a (EC50, µM) | mGluR6 (EC50, µM) | mGluR7b (EC50, µM) | mGluR8a (EC50, µM) |
| This compound | 5.2[1] | 4.7[1] | 185[1] | 0.2[1] |
| L-AP4 | 0.2-1 | 0.2-1 | 150-500 | 0.06-0.9 |
This compound and other selective Group III mGluR agonists like L-AP4 show no significant activity at Group I and Group II mGluRs, nor at ionotropic glutamate receptors (NMDA, AMPA, Kainate)[1].
Experimental Methodologies
The selectivity profile of this compound and other mGluR ligands is typically determined through a variety of in vitro functional assays. Below are detailed protocols for two key experimental methods used to characterize the activity of Group III mGluR agonists.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of Gαi/o-coupled receptors like Group III mGluRs.
Objective: To determine the potency (EC50) of this compound in inhibiting adenylyl cyclase activity in cells expressing specific Group III mGluR subtypes.
Materials:
-
HEK293 cells stably expressing the human mGluR subtype of interest (e.g., mGluR4, mGluR6, mGluR7, or mGluR8).
-
Cell culture medium (e.g., DMEM) with necessary supplements.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound and other test compounds.
-
cAMP assay kit (e.g., BRET-based or HTRF-based).
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Cell Culture: Culture the HEK293 cells expressing the target mGluR subtype to approximately 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in an appropriate assay buffer.
-
Assay Procedure: a. Wash the cells with assay buffer. b. Add the various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C. c. Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. d. Incubate for another specified period (e.g., 15-30 minutes) at 37°C. e. Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: a. Generate a concentration-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration. b. Calculate the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of Group III mGluRs and a typical experimental workflow for determining compound selectivity.
References
A Systematic Review of (RS)-PPG Versus Other Neuroprotective Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic comparison of the neuroprotective agent (RS)-4-phosphonophenylglycine, hereafter referred to as (RS)-PPG, with other classes of neuroprotective compounds. The information presented is based on preclinical experimental data to objectively evaluate its performance and mechanisms of action against alternative therapeutic strategies.
Introduction to this compound
This compound is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1] These receptors are primarily located presynaptically and are negatively coupled to adenylyl cyclase, playing a crucial role in modulating neurotransmitter release. The neuroprotective effects of this compound are largely attributed to its ability to attenuate excitotoxicity, a key pathological process in various neurological disorders.
Mechanism of Action: Group III mGluR Agonism
Activation of group III mGluRs by this compound leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels and a subsequent decrease in the release of glutamate, the primary excitatory neurotransmitter in the central nervous system. By reducing presynaptic glutamate release, this compound helps to prevent the overactivation of postsynaptic glutamate receptors, particularly NMDA receptors, which is a key trigger of excitotoxic neuronal death. Evidence strongly suggests that the neuroprotective effects of group III mGluR agonists are primarily mediated by the mGluR4 subtype.[2][3]
Comparative Efficacy of this compound
The neuroprotective efficacy of this compound has been primarily evaluated in preclinical models of excitotoxicity. Below is a comparative summary of this compound against other neuroprotective agents based on available experimental data.
| Neuroprotective Agent Class | Specific Agent(s) | Mechanism of Action | Efficacy in Excitotoxicity Models | Key Limitations |
| Group III mGluR Agonists | This compound , L-AP4 | Presynaptic inhibition of glutamate release via mGluR4/7/8 activation | This compound demonstrates neuroprotection against NMDA- and quinolinic acid-induced striatal lesions.[1] Its active isomer, (+)-PPG, has an EC50 of ~5 µM against NMDA toxicity.[2] L-AP4 also shows protective effects, though this compound is reported to be slightly less potent at some mGluR subtypes.[3] | Poor blood-brain barrier penetration necessitates central administration in in vivo studies.[3] |
| NMDA Receptor Antagonists | MK-801 (Dizocilpine), Ketamine | Non-competitive blockade of the NMDA receptor ion channel | Highly effective in preventing excitotoxic cell death in preclinical models.[4] However, can cause significant side effects and may even exacerbate neuronal damage under certain conditions.[5] | Psychomimetic side effects, potential for neurotoxicity with chronic use, and negative impact on normal synaptic plasticity.[5] |
| Antioxidants | N-acetylcysteine (NAC), Trolox | Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress | Can attenuate glutamate-induced ROS production and subsequent cell death.[6] However, some antioxidants may interfere with essential cellular signaling and even inhibit protective mechanisms like autophagy.[7] | Broad and non-specific mechanism of action, potential for off-target effects, and challenges in achieving therapeutic concentrations in the brain. |
| Calcium Channel Blockers | Nimodipine, Lomerizine | Inhibition of voltage-gated calcium channels, reducing intracellular calcium overload | Can reduce neuronal death in models of hypoxia and ischemia by preventing excessive calcium influx.[8][9] | Primarily effective against L-type voltage-gated calcium channels, may have limited efficacy against NMDA receptor-mediated calcium influx. Can also cause cardiovascular side effects.[10] |
| Glutamate Release Inhibitors | Riluzole | Inhibition of voltage-gated sodium channels, leading to reduced glutamate release | Shows neuroprotective effects in various models, including those of amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[11][12] | Modest clinical efficacy in some neurodegenerative diseases, and the precise mechanisms of neuroprotection are still being fully elucidated.[11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
In Vitro Model: NMDA-Induced Neurotoxicity in Cultured Cortical Neurons
This protocol is designed to assess the neuroprotective effects of compounds against excitotoxicity in primary neuronal cultures.
-
Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat fetuses and plated on poly-D-lysine coated multi-well plates. Cultures are maintained in a neurobasal medium supplemented with B27 and L-glutamine.
-
Treatment: After 7-10 days in vitro, cultures are pre-incubated with varying concentrations of this compound or other test compounds for a specified period (e.g., 30 minutes).
-
Excitotoxic Insult: N-methyl-D-aspartate (NMDA) is added to the culture medium at a final concentration known to induce significant cell death (e.g., 100-300 µM) for a short duration (e.g., 10 minutes).[13]
-
Washout and Incubation: The NMDA-containing medium is removed, and the cells are washed with a salt solution before being returned to their original conditioned medium for 24-48 hours.
-
Viability Assessment: Neuronal viability is quantified using methods such as the MTT assay, LDH release assay, or by staining with fluorescent viability dyes like Alamar blue or propidium (B1200493) iodide and Hoechst.[14]
In Vivo Model: Quinolinic Acid-Induced Striatal Lesions
This protocol outlines an in vivo model of excitotoxicity that mimics some aspects of Huntington's disease.
-
Animal Preparation: Adult male rats are anesthetized and placed in a stereotaxic frame.
-
Stereotaxic Injection: A microinjection cannula is lowered into the striatum at precise coordinates. Quinolinic acid (an NMDA receptor agonist) is infused at a concentration and volume known to produce consistent lesions (e.g., 300 nmol).[10]
-
Drug Administration: this compound or other neuroprotective agents are administered, typically via intracerebroventricular (i.c.v.) injection, either before or shortly after the quinolinic acid infusion.
-
Post-operative Care and Perfusion: Animals are allowed to recover for a set period (e.g., 7 days) and are then euthanized by transcardial perfusion with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Histological Analysis: The brains are removed, sectioned, and stained (e.g., with Nissl stain) to visualize the extent of the striatal lesion. The lesion volume is then quantified using imaging software.
Conclusion
This compound represents a promising class of neuroprotective agents that act by modulating, rather than blocking, glutamatergic neurotransmission. Its efficacy in preclinical models of excitotoxicity is well-documented. However, its poor blood-brain barrier penetration remains a significant hurdle for clinical development. Compared to other neuroprotective strategies, this compound offers a more targeted approach with a potentially better side-effect profile than direct NMDA receptor antagonists. Further research is warranted to develop brain-penetrant group III mGluR agonists and to directly compare their efficacy against a broader range of neuroprotective compounds in various models of neurological disease.
References
- 1. Activation of Type 4 Metabotropic Glutamate Receptor Attenuates Oxidative Stress-Induced Death of Neural Stem Cells with Inhibition of JNK and p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Activation of mGlu4 Metabotropic Glutamate Receptors Is Protective against Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cholecystokinin-induced protection of cultured cortical neurons against glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attenuated glutamate induced ROS production by antioxidative compounds in neural cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidants can inhibit basal autophagy and enhance neurodegeneration in models of polyglutamine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of calcium channel blocker against retinal ganglion cell damage under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. Neonatal NMDA receptor antagonist treatments have no effects on prepulse inhibition of postnatal day 25 Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prenatal NMDA Receptor Antagonism Impaired Proliferation of Neuronal Progenitor, Leading to Fewer Glutamatergic Neurons in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The problem of assessing effective neuroprotection in experimental cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of neuronal viability with Alamar blue in cortical and granule cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Protocols for Handling (RS)-PPG
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of (RS)-PPG, a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs). Adherence to these protocols is vital for ensuring personnel safety and maintaining a secure laboratory environment. Given the neuroactive properties of this compound, a precautionary approach, treating it as a potent chemical compound, is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE. All PPE should be inspected for integrity before each use.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must be chemical splash-proof and fit snugly. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for handling the pure compound or concentrated solutions. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is required. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls should be worn over the lab coat. |
| Respiratory Protection | Respirator | All handling of powdered this compound must be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural guide details the essential steps for safely handling this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood.
-
Assemble Materials: Before handling the compound, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Review Safety Information: If available, review the Safety Data Sheet (SDS) from the supplier. If an SDS is not available, treat the compound with the highest level of precaution.
2. Handling the Compound:
-
Weighing: Weighing of solid this compound should always be performed within a fume hood to prevent inhalation of airborne particles.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the compound to avoid splashing.
-
Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.
-
Minimize Aerosols: Take care to prevent the generation of dust or aerosols during handling.
3. Post-Handling and Decontamination:
-
Decontaminate Surfaces: Thoroughly decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. Disposable PPE should be placed in the designated hazardous waste container immediately after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is critical to prevent environmental release and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and used PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "(RS)-Phosphonophenylglycine," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Disposal Method: Do not dispose of this compound down the drain or in regular trash.[1][2] The collected hazardous waste must be disposed of through your institution's EHS program, which will typically involve incineration by a licensed hazardous waste management company.[3] Contact your EHS department to schedule a waste pickup.[1][2]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
